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  • Product: 4-Methoxy-2-morpholinoaniline
  • CAS: 144187-56-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Mechanism of Action of 4-Anilinoquinoline and -Quinazoline Derivatives: The Role of Methoxy and Morpholino Moieties

Abstract The quinoline and quinazoline scaffolds represent a cornerstone in medicinal chemistry, recognized as "privileged structures" for their ability to bind to a wide array of biological targets.[1][2] When substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline and quinazoline scaffolds represent a cornerstone in medicinal chemistry, recognized as "privileged structures" for their ability to bind to a wide array of biological targets.[1][2] When substituted at the 4-position with an aniline moiety, these compounds give rise to a powerful class of kinase inhibitors that have become central to modern oncology.[3] This technical guide provides an in-depth analysis of the mechanism of action for these derivatives, with a specific focus on how substitutions, such as 4-methoxy and 2-morpholino groups on the aniline ring, modulate their activity, selectivity, and pharmacological properties. We will explore their primary role as ATP-competitive kinase inhibitors, delve into the critical structure-activity relationships (SAR) that govern their potency, and detail the experimental workflows used to validate their mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital class of therapeutic agents.

Core Mechanism of Action: Competitive Kinase Inhibition

The predominant mechanism of action for 4-anilinoquinoline and 4-anilinoquinazoline derivatives is the inhibition of protein kinases. Protein kinases are critical enzymes that catalyze the transfer of a phosphate group from ATP to substrate proteins, a process that regulates the majority of cellular pathways. In many cancers, these kinases become dysregulated, leading to uncontrolled cell growth and proliferation.[1]

These derivatives function as Type I kinase inhibitors, meaning they directly compete with endogenous ATP for binding within the enzyme's catalytic site. The quinoline or quinazoline core acts as a scaffold, positioning the 4-anilino side chain to form key interactions within the ATP-binding pocket, thereby blocking the kinase's phosphotransferase activity and halting downstream signaling.

ATP_Competitive_Inhibition cluster_0 Active Kinase cluster_1 Inhibited Kinase K_active Kinase Active Site Substrate Substrate Protein K_active->Substrate Phosphorylates ATP ATP ATP->K_active Binds K_inactive Kinase Active Site Inhibitor 4-Anilino Derivative Inhibitor->K_inactive Binds & Blocks ATP_blocked ATP ATP_blocked->K_inactive Binding Prevented

Caption: ATP-competitive inhibition by 4-anilino derivatives.

Key Molecular Targets

This chemical class has demonstrated potent inhibitory activity against a range of clinically relevant kinases.

  • Epidermal Growth Factor Receptor (EGFR): 4-Anilinoquinazolines are archetypal EGFR inhibitors.[4] The quinazoline N1 atom and the aniline N-H group form critical hydrogen bonds with the "hinge region" of the EGFR kinase domain (specifically with the backbone of Met793), anchoring the inhibitor in the active site.[5] Marketed drugs like gefitinib and erlotinib are based on this scaffold.[6]

  • Cyclin G Associated Kinase (GAK): 4-Anilinoquinolines have been identified as potent and highly selective inhibitors of GAK, a regulator of viral and bacterial entry into host cells.[7] This highlights the versatility of the core scaffold in achieving selectivity for different kinase families.

  • Phosphoinositide 3-kinase (PI3K): Derivatives incorporating a morpholine ring, such as 4-morpholino-2-phenylquinazolines, have been developed as potent and selective inhibitors of the p110α isoform of PI3K, a key node in cell growth and survival signaling.[8]

  • FMS-like Tyrosine Kinase 3 (FLT3): Specific derivatives of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline have been synthesized as potent FLT3 inhibitors, a critical therapeutic target in acute myeloid leukemia (AML).[9]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is exquisitely sensitive to the nature and position of substituents on both the core scaffold and the aniline ring. Understanding these relationships is fundamental to designing potent and selective inhibitors.

  • Quinoline/Quinazoline Core: This bicyclic system is the foundational scaffold. For EGFR inhibitors, the quinazoline core is considered superior, as the N3 position can interact with the kinase domain through a water-mediated hydrogen bond.[10]

  • 4-Anilino Linker: This moiety is essential for orienting the molecule within the ATP binding site and forming key interactions with the hinge region.

  • Methoxy (-OCH₃) Group: The methoxy group exerts a significant electronic and steric influence. Its position is critical for potency. In a study of GAK inhibitors, a compound with a 3-methoxy aniline group was highly potent (Ki = 5.7 nM), whereas moving the substituent to the 4-methoxy position resulted in a 100-fold decrease in activity.[7] Conversely, other studies have shown that 8-methoxy substitution on the quinoline ring can produce compounds with excellent cytotoxic activity against cancer cell lines.[10]

  • Morpholino Group: The morpholine ring is a common feature in medicinal chemistry, often incorporated to enhance a compound's physicochemical properties.[11] Its oxygen atom can act as a hydrogen bond acceptor, and its presence generally increases aqueous solubility and metabolic stability. Studies on 2-morpholino-4-anilinoquinoline derivatives demonstrated potent anticancer activity against the HepG2 liver cancer cell line, with some compounds also effectively inhibiting cell migration and adhesion.[12][13]

SAR Summary Table
MoietyPositionRole & ImpactReference(s)
Quinazoline Core ScaffoldEssential for EGFR inhibition; N1 and N3 form key interactions.[10],[1]
4-Anilino Group LinkerOrients molecule in ATP pocket; N-H forms hinge-binding H-bond.[5]
Methoxy Group Aniline RingPosition is critical for potency; affects electronic and steric fit. 3-OCH₃ potent on GAK, 4-OCH₃ weak.[7]
Methoxy Group Quinoline Ring8-OCH₃ substitution can lead to potent antiproliferative activity.[10]
Morpholino Group Aniline Ring / CoreImproves solubility and pharmacokinetic profile; contributes to potent anticancer activity.[12],[8],[11]

Cellular Consequences and Downstream Effects

By blocking kinase activity, these inhibitors disrupt the signaling cascades that drive cancer cell behavior. The primary cellular outcomes include:

  • Inhibition of Proliferation: Blocking pro-growth signals from kinases like EGFR and PI3K leads to a halt in the cell cycle, often at the G0/G1 phase.[12]

  • Induction of Apoptosis: Deprivation of survival signals triggers programmed cell death.[14]

  • Reduced Cell Migration and Metastasis: Inhibition of kinases involved in cytoskeletal rearrangement and cell adhesion can limit the metastatic potential of cancer cells.[12][13]

Some quinazoline derivatives have also been shown to operate through alternative mechanisms. For instance, certain compounds can disrupt the protein-protein interaction between β-catenin and TCF4, which is a critical downstream step in the Wnt signaling pathway, thereby inhibiting the transcription of Wnt target genes like c-MYC and Cyclin D1.[14]

EGFR_Signaling_Pathway cluster_pathway Signaling Cascade cluster_outcome Cellular Response EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Activates PI3K PI3K EGFR->PI3K Activates Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR INHIBITS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis (Inhibition of)

Caption: Inhibition of the EGFR-PI3K-Akt pathway.

Experimental Protocols for Mechanistic Validation

A multi-step experimental approach is required to elucidate and confirm the mechanism of action for a novel derivative.

Experimental_Workflow A 1. In Vitro Kinase Assay (e.g., TR-FRET) B 2. Cell Proliferation Assay (e.g., MTT / SRB) E Determine Ki / IC₅₀ (Potency & Selectivity) A->E C 3. Target Engagement Assay (e.g., Cellular Thermal Shift) F Determine GI₅₀ (Cellular Efficacy) B->F D 4. Downstream Pathway Analysis (e.g., Western Blot) G Confirm Target Binding in Cells C->G H Confirm Mechanism of Action D->H

Caption: Workflow for validating the mechanism of action.

Protocol 1: In Vitro Kinase Binding Assay (TR-FRET)

This assay directly measures the binding affinity of the test compound to the isolated kinase domain.

Causality: This experiment establishes a direct interaction between the compound and its putative target, independent of cellular factors, and allows for the determination of the inhibition constant (Ki).[7]

Methodology:

  • Reagent Preparation: Prepare assay buffer, a biotinylated tracer ligand (binds to the kinase), the purified kinase domain, and the europium-labeled anti-tag antibody (binds to the kinase). Serially dilute the test compound.

  • Assay Plate Setup: Add the kinase, tracer, and test compound at various concentrations to a microplate.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Detection: Add the europium-labeled antibody. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs when the tracer and antibody are both bound to the kinase.

  • Data Acquisition: Read the plate on a TR-FRET-capable reader. The signal will decrease as the test compound displaces the tracer.

  • Analysis: Plot the signal against the compound concentration and fit to a suitable model to determine the IC₅₀, which can be converted to a Ki value.

Protocol 2: Cell-Based Antiproliferative Assay (SRB Assay)

This assay measures the cytotoxic or cytostatic effect of the compound on cancer cell lines.

Causality: This experiment demonstrates a functional cellular consequence of target inhibition, linking the biochemical activity to a desired therapeutic outcome (e.g., killing cancer cells).[15]

Methodology:

  • Cell Plating: Seed cancer cells (e.g., HepG2, A549) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently wash the cells and fix them with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution, which binds to total cellular protein.

  • Wash and Solubilize: Wash away unbound dye and solubilize the protein-bound dye with a Tris base solution.

  • Data Acquisition: Measure the absorbance at ~510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

4-Anilinoquinoline and -quinazoline derivatives are a highly successful class of therapeutics, primarily functioning as ATP-competitive inhibitors of protein kinases. Their mechanism is deeply rooted in the specific molecular interactions between the scaffold and the kinase active site. The strategic placement of substituents, such as methoxy and morpholino groups, is a critical element of modern drug design, used to fine-tune potency, selectivity, and pharmacokinetic properties. A rigorous, multi-faceted experimental approach is essential to validate the mechanism of action, from direct biochemical binding assays to functional cellular readouts. Continued exploration of the structure-activity relationships within this chemical class holds significant promise for the development of next-generation targeted therapies.

References

  • BioRxiv.
  • PubMed. (2019). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorg Med Chem Lett.
  • PMC. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorg Med Chem.
  • RSC Publishing.
  • RSC Publishing. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • Anticancer Agents Med Chem. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity.
  • Semantic Scholar.
  • MDPI. (2015).
  • PubMed. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Eur J Med Chem.
  • BenchChem. The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery.
  • MDPI. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Advanced Journal of Chemistry, Section A. (2024). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl)-4-Thiomorpholinoquinazolin-3(4H)
  • ResearchGate.

Sources

Exploratory

Crystal Structure Analysis of 4-Methoxy-2-morpholinoaniline: A Technical Whitepaper for Drug Discovery

Executive Summary 4-Methoxy-2-morpholinoaniline (CAS: 144187-56-4)[1][2] is a critical synthetic intermediate and pharmacophore building block in modern medicinal chemistry. It is heavily utilized in the design of advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxy-2-morpholinoaniline (CAS: 144187-56-4)[1][2] is a critical synthetic intermediate and pharmacophore building block in modern medicinal chemistry. It is heavily utilized in the design of advanced kinase inhibitors, including those targeting EGFR, Aurora, and Mps1[3]. The spatial arrangement of its three key functionalities—the primary amine, the methoxy group, and the morpholine ring—dictates its interaction with the ATP-binding hinge region of kinases[3]. Understanding its precise three-dimensional solid-state conformation through single-crystal X-ray diffraction (SCXRD) is paramount for structure-based drug design (SBDD). This guide details the self-validating crystallographic workflows required to accurately map this molecule.

Crystallization Methodology

The first critical step in crystallographic analysis is obtaining a macroscopic, defect-free single crystal.

Causality of Solvent Selection: The molecule exhibits amphiphilic characteristics; the morpholine and aniline groups provide polar hydrogen-bond donors and acceptors, while the methoxy-phenyl core is lipophilic. A binary solvent system, such as ethyl acetate (good solvent) and n-hexane (anti-solvent), is optimal to balance solubility and induce controlled supersaturation.

Causality of Vapor Diffusion: Vapor diffusion is preferred over rapid evaporation because the slow equilibration of the anti-solvent into the mother liquor minimizes the nucleation rate. This self-validating approach ensures that fewer, larger, and defect-free single crystals grow, which is essential for obtaining high-resolution diffraction data with minimal mosaicity.

Step-by-Step Protocol: Vapor Diffusion
  • Dissolution: Dissolve 10 mg of high-purity (>98%) 4-Methoxy-2-morpholinoaniline in 0.5 mL of ethyl acetate in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust and heterogeneous nucleants that could cause premature precipitation.

  • Chamber Setup: Place the open 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (anti-solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate at a constant temperature of 20 °C (±1 °C) in a vibration-free environment.

  • Harvesting: After 48–72 hours, harvest the resulting block-like crystals using a polarized light microscope, maintaining them in their mother liquor to prevent solvent loss and lattice degradation.

Crystallization A Compound Synthesis & Purity (>98%) B Solvent Screening (EtOAc / Hexane) A->B Quality Control C Vapor Diffusion (Slow Equilibration) B->C Saturation D Crystal Harvesting & Cryo-protection C->D Nucleation & Growth

Fig 1. Step-by-step crystallization workflow for 4-Methoxy-2-morpholinoaniline via vapor diffusion.

X-Ray Diffraction Data Acquisition

Causality of Cryo-Cooling: Data collection is performed at cryogenic temperatures (typically 90–100 K) using a liquid nitrogen stream[4]. Cooling drastically reduces the thermal vibrations of the atoms (lowering the Debye-Waller factor), which enhances the intensity of high-angle reflections and minimizes radiation-induced radical damage to the organic crystal.

Step-by-Step Protocol: Data Collection
  • Mounting: Coat a selected single crystal (approx. 0.2 × 0.15 × 0.1 mm) in Paratone-N oil (which acts as a cryoprotectant) and mount it on a MiTeGen MicroMount.

  • Flash-Cooling: Immediately transfer the mount to the goniometer head under a 100 K nitrogen cold stream to vitrify the oil and freeze the crystal lattice.

  • Screening & Indexing: Collect initial matrix frames using Mo Kα radiation ( λ=0.71073 Å) to index the unit cell. Successful indexing with a low volume error serves as a self-validating check for the single-crystal nature of the sample.

  • Full Data Collection: Execute an ω -scan strategy to ensure >99% completeness and high redundancy across the Ewald sphere.

  • Integration: Process the raw frames using standard integration software. The internal agreement factor ( Rint​ ) validates data quality; an Rint​<0.05 indicates excellent precision and the absence of severe twinning.

Table 1: Representative Crystallographic Data Summary

Note: Parameters are representative of high-resolution morpholinoaniline derivatives[4] adapted for the methoxy-substituted analog.

Crystallographic ParameterValue
Chemical Formula C11H16N2O2
Formula Weight 208.26 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Goodness-of-fit on F2 1.04
Final R indices[I>2σ(I)] R1​ = 0.035, wR2​ = 0.092

Structure Solution and Refinement

Causality of Intrinsic Phasing: The phase problem is solved using Intrinsic Phasing methods (e.g., SHELXT)[5]. This dual-space recycling algorithm is highly effective for light-atom (CHNO) structures, rapidly locating the entire non-hydrogen framework without requiring prior structural knowledge or heavy-atom derivatives.

Causality of Refinement Strategy: The initial model is refined using full-matrix least-squares on F2 via SHELXL[6][7]. Anisotropic displacement parameters (ellipsoids) are applied to all non-hydrogen atoms to account for directional thermal motion. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. This constraint prevents over-parameterization while maintaining chemical sensibility. The convergence of the R1​ and wR2​ values validates the accuracy of the final structural model.

StructureSolution A Diffraction Data (Raw Images) B Indexing & Integration (Unit Cell Determination) A->B Frame Scaling C Intrinsic Phasing (SHELXT Algorithm) B->C Space Group Assignment D Least-Squares Refinement (SHELXL, F^2) C->D Initial CHNO Model E Validation & CIF (checkCIF / Platon) D->E Convergence (R1 < 5%)

Fig 2. X-ray diffraction data processing and structure solution pipeline using dual-space methods.

Structural Features & Pharmacophore Mapping

In the solid state, 4-Methoxy-2-morpholinoaniline exhibits distinct conformational preferences that directly inform its utility in drug design:

  • Morpholine Conformation: The morpholine ring strictly adopts a chair conformation[8][9]. This geometry minimizes torsional strain and steric clashes between the axial hydrogens. The nitrogen atom of the morpholine ring is typically sp3 hybridized but may exhibit slight flattening due to its proximity to the aromatic system.

  • Dihedral Angles & Conjugation: The methoxy group is nearly coplanar with the phenyl ring, maximizing p−π orbital overlap and increasing the electron density of the aromatic core. Conversely, the morpholine ring is twisted out of the phenyl plane to alleviate steric hindrance with the adjacent primary amine.

  • Hydrogen Bonding Network: The crystal packing is heavily stabilized by intermolecular hydrogen bonds. The primary aniline amine acts as a bifurcated hydrogen-bond donor, interacting with the morpholine oxygen or the methoxy oxygen of adjacent molecules (N-H···O interactions)[4][10]. This forms a robust three-dimensional supramolecular network, which explains the compound's solid-state thermal stability and its specific binding orientation when docked into a kinase hinge region.

References

  • Parkin, S., & Long, S. (2006). 4-Morpholinoaniline. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4870-o4871. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75655, 4-Morpholinoaniline. URL:[Link]

  • RCSB Protein Data Bank. Crystal structure of human Mps1 (TTK) in complex with Reversine (PDB ID: 5LJJ). URL: [Link]

Sources

Foundational

Electronic and Steric Landscape of 4-Methoxy-2-morpholinoaniline: A Rational Guide for Medicinal Chemists

As a highly functionalized building block, 4-Methoxy-2-morpholinoaniline (CAS: 144187-56-4) presents a fascinating duality for synthetic and medicinal chemists. While its dense array of electron-donating groups makes it...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized building block, 4-Methoxy-2-morpholinoaniline (CAS: 144187-56-4) presents a fascinating duality for synthetic and medicinal chemists. While its dense array of electron-donating groups makes it a highly reactive, electron-rich aromatic system, the severe steric hindrance generated by its ortho-morpholino substituent severely bottlenecks standard nucleophilic reactions at the primary amine.

This whitepaper deconstructs the electronic and steric topography of 4-Methoxy-2-morpholinoaniline, providing field-proven synthetic workarounds and mechanistic insights to effectively utilize this scaffold in drug development, particularly in the design of kinase inhibitors and metabolic modulators.

Electronic Architecture and Push-Pull Dynamics

The aromatic core of 4-Methoxy-2-morpholinoaniline is governed by the synergistic electron-donating (+M) effects of three distinct heteroatom substituents. This creates an extremely electron-rich π -system, which fundamentally alters both its reactivity profile and its stability.

  • Primary Amine (-NH₂): Positioned at C1, it is a strong +M and -I group that dictates primary regioselectivity toward the ortho and para positions.

  • Morpholine Ring (-NR₂): Positioned at C2 (ortho to the amine), the nitrogen lone pair conjugates with the aromatic ring, further elevating electron density.

  • Methoxy Group (-OCH₃): Positioned at C4 (para to the amine), it reinforces the electron-rich nature of the ring, specifically activating C3 and C5 toward electrophilic aromatic substitution (EAS).

Causality of Oxidation Susceptibility: The aggregate Hammett σ constants (see Table 1) demonstrate a massive net donation of electron density into the ring. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the molecule exhibits a remarkably low oxidation potential. If left exposed to ambient air and light, the primary amine rapidly oxidizes to form a highly colored quinone-imine radical intermediate. Rule of thumb: Always store this building block under an inert argon or nitrogen atmosphere and perform reactions in degassed solvents.

ElectronicMap Aniline Primary Amine (-NH2) Strong +M, Directs to C6 AromaticRing Highly Electron-Rich Aromatic Core Aniline->AromaticRing Increases HOMO Methoxy Methoxy (-OCH3) +M, Directs to C3/C5 Methoxy->AromaticRing Increases HOMO Morpholine Morpholine (-NR2) Bulky, +M, Directs to C3/C5 Morpholine->AromaticRing Steric Twist / +M Oxidation High Susceptibility to Oxidation AromaticRing->Oxidation Low Oxidation Potential

Fig 1: Electronic push-pull dynamics and oxidation susceptibility of the aromatic core.

Quantitative Data: Substituent Parameters

To quantify these effects, we rely on established physical organic parameters. The Taft Steric Parameter ( Es​ ) highlights the severe steric penalty imposed by the morpholine ring compared to the relatively unhindered methoxy group.

Table 1: Physicochemical and Electronic Parameters of Substituents

SubstituentPositionHammett σp​ Hammett σm​ Taft Steric Parameter ( Es​ )
-NH₂ C1-0.66-0.16-0.61
-Morpholino C2 (ortho)-0.50-0.14-1.40*
-OCH₃ C4 (para)-0.27+0.12-0.55

*Note: Values approximated based on piperidine/diethylamine analogs. For authoritative definitions of Hammett and Taft parameters, refer to the .

Steric Topography and Conformational Analysis

The reactivity of 4-Methoxy-2-morpholinoaniline is dominated by the ortho-relationship between the primary amine and the bulky morpholine ring.

The morpholine ring naturally adopts a chair conformation. However, to minimize A(1,3) allylic strain with the adjacent primary amine protons, the morpholine nitrogen is forced to twist its lone pair partially out of conjugation with the aromatic π -system. While this twist slightly dampens the +M effect of the morpholine group, it creates a massive steric shield around the -NH₂ group.

When attempting standard amidation (e.g., using EDC/HOBt), the incoming activated carboxylic acid must form a bulky tetrahedral intermediate at the aniline nitrogen. The morpholine chair physically blocks the trajectory of nucleophilic attack, leading to stalled reactions and poor yields.

Reactivity Profiling

Table 2: Comparative Reactivity Matrix for 4-Methoxy-2-morpholinoaniline

Reaction TypeReagent SystemYield ProfileMechanistic Causality
Amidation EDC, HOBt, DCMLow (<30%)Bulky morpholine chair blocks tetrahedral intermediate formation.
Amidation HATU, DIPEA, DMFModerate (50-60%)Highly reactive HOAt ester partially overcomes the steric shield.
Isothiocyanate Formation Thiophosgene, Dioxane/H₂OHigh (>90%)Small linear electrophile (C=S) bypasses ortho-steric clash.
Electrophilic Bromination NBS, DMF, 0°CHigh (Regiospecific)Extreme electron density drives rapid substitution at C5/C6.

Synthetic Workflows: Overcoming Steric Hindrance

To utilize this building block in medicinal chemistry—such as in the synthesis of antidiabetic guanidines or kinase inhibitor hinge-binders—chemists must bypass the steric blockade. The most effective strategy is to invert the polarity of the amine, converting it into an electrophilic isothiocyanate .

Because the isothiocyanate group (-N=C=S) is linear ( sp hybridized), it projects the reactive electrophilic carbon far away from the steric bulk of the morpholine ring, allowing unhindered attack by subsequent nucleophiles (e.g., to form thioureas).

Workflow Start 4-Methoxy-2-morpholinoaniline (Sterically Hindered) PathA Direct Amidation (HATU / DIPEA) Start->PathA Route A: Standard Coupling PathB Thiophosgene / Dioxane (0°C to RT) Start->PathB Route B: Activation ProductA Amide Product (Low/Moderate Yield) PathA->ProductA Steric Clash Limits Rate Intermediate Isothiocyanate Intermediate (Linear Geometry) PathB->Intermediate Fast Conversion ProductB Thiourea/Guanidine (High Yield) Intermediate->ProductB Unhindered Nucleophilic Attack

Fig 2: Synthetic pathways demonstrating workarounds for steric hindrance at the primary amine.

Experimental Protocols: Self-Validating Systems

The following protocol details the synthesis of 4-methoxy-2-morpholinophenyl isothiocyanate, adapted from established patent literature for therapeutically useful amidines .

Protocol: Synthesis of 4-Methoxy-2-morpholinophenyl Isothiocyanate

Objective: Overcome the steric hindrance of the ortho-morpholino group to activate the primary amine for subsequent urea/thiourea synthesis.

Materials:

  • 4-Methoxy-2-morpholinoaniline (CAS: ) - 4.7 g (22.6 mmol)

  • Thiophosgene (CSCl₂) - 2.9 mL (38 mmol, 1.68 eq) (CAUTION: Highly toxic)

  • 1,4-Dioxane - 25 mL

  • Deionized Water - 75 mL

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology & Causality:

  • Preparation of the Biphasic System: Dissolve 4.7 g of 4-methoxy-2-morpholinoaniline in 25 mL of 1,4-dioxane. Transfer this solution to a round-bottom flask containing 75 mL of deionized water.

    • Causality: The biphasic dioxane/water system moderates the extreme electrophilicity of thiophosgene. It acts as a heat sink for the exothermic reaction while keeping the polar amine starting material fully solvated.

  • Electrophilic Addition: Cool the vigorously stirring reaction mixture to 0 °C using an ice-water bath. Slowly add 2.9 mL of thiophosgene dropwise over 15 minutes.

    • Causality: Cooling to 0 °C prevents the rapid hydrolysis of thiophosgene in the aqueous layer and controls the initial nucleophilic attack of the hindered amine, preventing the formation of symmetric thiourea byproducts.

  • Maturation & Self-Validation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 3 hours.

    • Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The starting aniline will remain near the baseline (highly polar due to hydrogen bonding), whereas the resulting isothiocyanate will migrate rapidly ( Rf​≈0.7 ) due to the complete loss of hydrogen-bond donating capability.

  • Workup and Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Outcome: Yields 4-methoxy-2-morpholinophenyl isothiocyanate as a viscous, non-polar oil, ready for immediate coupling with secondary amines.

Medicinal Chemistry Applications

In modern drug design, the 4-methoxy-2-morpholinoaniline motif is considered a privileged sub-structure.

  • Kinase Inhibitors: The morpholine oxygen acts as a potent hydrogen bond acceptor, often interacting favorably with the solvent-exposed regions or the hinge region of kinases (e.g., EGFR or ALK). Furthermore, the morpholine ring drastically improves the aqueous solubility and ADME properties of otherwise flat, lipophilic aromatic scaffolds.

  • Hydrophobic Vectors: The para-methoxy group provides a rigid vector that can be utilized to fill deep hydrophobic pockets within target active sites, locking the molecule into a bioactive conformation.

References

  • FI95565C - Process for the preparation of therapeutically useful amidines and guanidines Source: Google Patents URL
  • Electronic Effects of Substituent Groups in Organic Chemistry (Hammett Equation) Source: IUPAC Gold Book URL: [Link]

  • Steric Effects and Taft Equation Source: IUPAC Gold Book URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Process Optimization of 4-Methoxy-2-morpholinoaniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide Strategic Overview and Retrosynthetic Analysis The compound 4-Methoxy-2-mor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide

Strategic Overview and Retrosynthetic Analysis

The compound 4-Methoxy-2-morpholinoaniline (CAS: 144187-56-4) is a highly valued functionalized aniline derivative, frequently utilized as a building block in the development of therapeutically active amidines, guanidines, and targeted kinase inhibitors[1].

From a process chemistry perspective, the most efficient, scalable, and atom-economical route to this target is a two-step sequence starting from commercially available 3-Fluoro-4-nitroanisole (also known as 2-Fluoro-4-methoxynitrobenzene, CAS: 446-38-8) [2].

Mechanistic Causality & Design Choices:

  • Nucleophilic Aromatic Substitution (SNAr): We select a fluorinated precursor over a chlorinated one. Despite chlorine being a better leaving group in aliphatic SN2 reactions, fluorine is vastly superior in SNAr reactions. The high electronegativity of fluorine strongly stabilizes the anionic Meisenheimer intermediate via inductive withdrawal, drastically lowering the activation energy for morpholine attack.

  • Nitro Reduction: For the conversion of the nitro intermediate to the final aniline, we employ catalytic hydrogenation over Palladium on Carbon (Pd/C) [3]. This method is chosen over dissolving metal reductions (e.g., Fe/HCl) to avoid the generation of heavy metal waste streams, ensuring a cleaner impurity profile and a straightforward workup (simple filtration).

Reaction Pathway Visualization

SynthesisRoute SM 3-Fluoro-4-nitroanisole (CAS: 446-38-8) Step1 Step 1: SNAr Morpholine, K2CO3 DMF, 80°C SM->Step1 Int 4-Methoxy-2-morpholino- nitrobenzene Step1->Int Step2 Step 2: Hydrogenation H2, 10% Pd/C EtOH, RT Int->Step2 Prod 4-Methoxy-2-morpholinoaniline (CAS: 144187-56-4) Step2->Prod

Reaction workflow for the two-step synthesis of 4-Methoxy-2-morpholinoaniline.

Quantitative Data & Reagent Stoichiometry

A self-validating protocol requires precise stoichiometric control to prevent over-reaction or unreacted starting material, which complicates downstream purification.

Table 1: Stoichiometric Parameters for Step 1 (SNAr)

ReagentMW ( g/mol )EquivalentsMass/VolumeRole
3-Fluoro-4-nitroanisole171.131.0017.1 g (100 mmol)Electrophile
Morpholine87.121.2010.5 g / 10.5 mLNucleophile
Potassium Carbonate (K₂CO₃)138.211.5020.7 gAcid Scavenger
N,N-Dimethylformamide (DMF)73.09-100 mLPolar Aprotic Solvent

Table 2: Optimization of Nitro Reduction Conditions (Step 2)

Catalyst SystemH₂ SourceTempTimeYieldImpurity Profile
Fe powder / NH₄Cl-80°C6 h78%High iron salts, difficult filtration
Hydrazine hydrate-60°C4 h85%Trace azo/azoxy byproducts
10% Pd/C (0.05 eq) H₂ gas (Balloon) 25°C 3 h >95% Clean, trace hydroxylamine only

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 4-Methoxy-2-morpholinonitrobenzene

Rationale: Potassium carbonate is used as a heterogeneous base to scavenge the HF generated during the reaction, driving the equilibrium forward without degrading the morpholine nucleophile. DMF provides the necessary dielectric constant to stabilize the polar transition state.

  • Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: Add 17.1 g (100 mmol) of 3-fluoro-4-nitroanisole and 100 mL of anhydrous DMF to the flask. Stir until complete dissolution is achieved.

  • Base Addition: Add 20.7 g (150 mmol) of finely powdered anhydrous K₂CO₃.

  • Nucleophile Addition: Dropwise, add 10.5 mL (120 mmol) of morpholine over 10 minutes. Note: A slight exotherm may be observed.

  • Heating: Heat the reaction mixture to 80°C using an oil bath. Maintain this temperature for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1) or LC-MS until the starting material is completely consumed.

  • Workup: Cool the mixture to room temperature and pour it slowly into 400 mL of vigorously stirred ice-water. The product will precipitate as a bright yellow/orange solid.

  • Isolation: Filter the solid through a Büchner funnel, wash with cold water (3 x 50 mL) to remove residual DMF and salts, and dry in a vacuum oven at 45°C overnight.

Step 2: Synthesis of 4-Methoxy-2-morpholinoaniline

Rationale: The reduction is carried out at room temperature to prevent potential ring-opening or dealkylation side reactions that can occur under harsh thermal conditions with palladium catalysts.

  • Reactor Setup: In a 500 mL hydrogenation flask (or standard round-bottom flask if using a balloon), dissolve 11.9 g (~50 mmol) of the intermediate from Step 1 in 150 mL of absolute ethanol.

  • Catalyst Charging: Carefully add 0.5 g of 10% Pd/C (wet, ~50% water to prevent ignition). Safety Note: Always purge the flask with nitrogen before and after adding the palladium catalyst to prevent solvent vapor ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere (via balloon or Parr apparatus at 30 psi) and stir vigorously at room temperature for 3-4 hours.

  • IPC: Monitor via TLC (DCM:MeOH, 95:5). The yellow color of the solution will fade to pale/colorless as the nitro group is reduced to the amine.

  • Filtration: Purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification (Optional): If necessary, the crude oil/solid can be recrystallized from a mixture of methanol and 2-propanol, or isolated as a fumarate/HCl salt for increased stability [1].

Analytical Validation

To ensure the self-validating nature of the protocol, the final product must be verified against the following parameters:

  • LC-MS: Confirm the mass of the target compound. Expected [M+H]+ = 209.1.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the downfield aromatic protons characteristic of the nitroarene, and the appearance of a broad singlet integrating to 2H around δ 3.5-4.0 ppm, corresponding to the primary amine ( −NH2​ ). The morpholine protons should appear as two distinct multiplets (~ δ 3.0 and δ 3.8 ppm).

References

  • Process for the preparation of therapeutically useful amidines and guanidines. Google Patents (Patent FI95565C). Demonstrates the utility of 4-methoxy-2-morpholinoaniline as a critical pharmaceutical precursor.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Provides authoritative literature reviews on the chemoselective reduction of nitroarenes using Pd/C and hydrogen transfer methods. Available at:[Link]

Application

Application Note: Catalytic Reduction Methods for the Synthesis of 4-Methoxy-2-morpholinoaniline

Executive Summary 4-Methoxy-2-morpholinoaniline (CAS: 144187-56-4)[1] is a highly valued structural motif and building block in medicinal chemistry, frequently utilized in the development of targeted therapeutics such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxy-2-morpholinoaniline (CAS: 144187-56-4)[1] is a highly valued structural motif and building block in medicinal chemistry, frequently utilized in the development of targeted therapeutics such as kinase inhibitors. The synthesis of this aniline derivative fundamentally relies on the chemoselective reduction of its precursor, 4-methoxy-2-morpholinonitrobenzene.

As an Application Scientist, selecting the optimal reduction methodology requires balancing reaction kinetics, safety, scalability, and chemoselectivity. This guide provides an authoritative, comparative breakdown of three field-proven catalytic reduction protocols: Direct Hydrogenation, Transfer Hydrogenation, and Raney Nickel/Hydrazine reduction.

Mechanistic Overview: The Haber Pathway

The heterogeneous catalytic reduction of nitroarenes does not occur in a single concerted step. Instead, it follows the classic Haber mechanism [2][3]. The nitro group ( −NO2​ ) is sequentially deoxygenated and hydrogenated on the catalyst surface, passing through a nitroso ( −NO ) and a hydroxylamine ( −NHOH ) intermediate before yielding the final primary amine ( −NH2​ )[3].

Understanding this causality is critical: incomplete reduction often stalls at the hydroxylamine stage if the hydrogen source is depleted or the catalyst is poisoned.

HaberMechanism A Ar-NO2 (Nitro) B Ar-NO (Nitroso) A->B + 2H, - H2O C Ar-NHOH (Hydroxylamine) B->C + 2H D Ar-NH2 (Amine) C->D + 2H, - H2O

Caption: Haber mechanism for the catalytic reduction of nitroarenes to anilines.

Experimental Workflow & Self-Validating Systems

To ensure reproducibility, every protocol must act as a self-validating system. This means integrating In-Process Controls (IPCs) —such as TLC or LCMS—directly into the workflow to empirically verify the consumption of the hydroxylamine intermediate before initiating the workup phase.

Workflow N1 Starting Material 4-Methoxy-2-morpholinonitrobenzene N2 Inert Atmosphere Setup Purge vessel with N2 gas N1->N2 N3 Catalyst & Reagent Addition Add Pd/C or Raney Ni + H-Source N2->N3 N4 Reaction Execution Stir at specified Temp/Time N3->N4 N5 In-Process Control (IPC) Verify completion via TLC/LCMS N4->N5 N5->N4 If incomplete N6 Filtration & Workup Filter through Celite, wash, concentrate N5->N6 If >99% conversion N7 Target Product 4-Methoxy-2-morpholinoaniline N6->N7 Purified Yield

Caption: General self-validating experimental workflow for nitroarene reduction.

Detailed Methodologies & Protocols

Method A: Direct Catalytic Hydrogenation (Pd/C & H2​ Gas)

This is the industry gold standard for clean, high-yielding reductions[4]. It is highly atom-economical, producing only water as a byproduct.

  • Causality: Palladium on Carbon (Pd/C) provides an exceptionally high surface area for H2​ adsorption and activation. Vigorous stirring is mandatory to overcome the gas-liquid mass transfer limitations of H2​ gas.

Step-by-Step Protocol (10 g Scale):

  • Preparation: Charge a Parr pressure reactor with 4-methoxy-2-morpholinonitrobenzene (10.0 g, 41.9 mmol) and methanol (100 mL).

  • Inerting: Purge the vessel with N2​ gas for 5 minutes. Crucial: Pd/C is highly pyrophoric. Purging displaces oxygen, preventing solvent ignition upon catalyst addition.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt%).

  • Hydrogenation: Seal the reactor, purge with H2​ gas three times, and pressurize to 30 psi.

  • Reaction: Stir vigorously at 25 °C for 4 hours. Monitor pressure drops to track hydrogen uptake.

  • IPC (Self-Validation): Vent the reactor, purge with N2​ , and sample 50 µL. Analyze via LCMS. The reaction is complete when the mass peak for the hydroxylamine intermediate ( M+16 ) is entirely replaced by the amine product.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the pure amine.

Method B: Catalytic Transfer Hydrogenation (Pd/C & Ammonium Formate)

Transfer hydrogenation avoids the hazards of pressurized H2​ gas, making it ideal for scale-up in standard glass batch reactors[5][6].

  • Causality: Ammonium formate ( NH4​HCO2​ ) decomposes catalytically over Pd/C at elevated temperatures into NH3​ , CO2​ , and H2​ [5]. This generates a continuous, safe, in situ hydrogen source.

Step-by-Step Protocol (10 g Scale):

  • Preparation: In a 500 mL round-bottom flask, dissolve the nitro compound (10.0 g, 41.9 mmol) in methanol (100 mL).

  • Inerting & Catalyst: Purge with N2​ and add 10% Pd/C (1.0 g).

  • Reagent Addition: Add ammonium formate (13.2 g, 209.5 mmol, 5.0 equiv) in three equal portions over 15 minutes. Crucial: Portion-wise addition prevents excessive effervescence and potential boil-over from rapid CO2​ and NH3​ gas evolution[6].

  • Reaction: Equip the flask with a reflux condenser and heat to 65 °C for 2 hours.

  • IPC: Check via TLC (EtOAc/Hexane 1:1, UV visualization).

  • Workup: Cool to room temperature. Filter through Celite and concentrate the filtrate. Partition the residue between EtOAc (150 mL) and Water (100 mL) to dissolve residual formate salts. Separate the organic layer, dry over Na2​SO4​ , and concentrate.

Method C: Raney Nickel / Hydrazine Hydrate Reduction

Raney Nickel is a cost-effective alternative to Palladium and is significantly more tolerant to trace sulfur or halogen impurities that might poison noble metal catalysts.

  • Causality: Hydrazine hydrate ( N2​H4​⋅H2​O ) decomposes on the Raney Ni surface to yield nitrogen gas and hydrogen. The reaction is highly exothermic, requiring strict thermal control.

Step-by-Step Protocol (10 g Scale):

  • Preparation: Dissolve the nitro compound (10.0 g, 41.9 mmol) in ethanol (100 mL) in a 3-neck flask equipped with a dropping funnel and condenser.

  • Catalyst Addition: Add Raney Nickel slurry (~2.0 g, wet). Crucial: Never allow Raney Ni to dry out; it will spontaneously ignite in air.

  • Reagent Addition: Heat the mixture to 50 °C. Add hydrazine hydrate (6.3 g, 125 mmol, 3.0 equiv) dropwise via the dropping funnel over 30 minutes. Causality: Dropwise addition controls the exothermic decomposition rate, preventing thermal runaway.

  • Reaction: Stir at 50 °C for an additional 2 hours until gas evolution ceases.

  • IPC: Confirm completion via LCMS.

  • Workup: Cool the mixture. Filter through a pad of Celite (keep the catalyst pad wet with water immediately after filtration). Concentrate the filtrate to yield the product.

Quantitative Data Presentation

To facilitate experimental design, the quantitative metrics and operational parameters of the three methodologies are summarized below:

ParameterMethod A (Pd/C + H2​ )Method B (Pd/C + NH4​HCO2​ )Method C (Raney Ni + N2​H4​ )
Active H-Source H2​ Gas (30 psi)In situ H2​ (from Formate)In situ H2​ (from Hydrazine)
Temperature 25 °C (Ambient)65 °C (Reflux)50 °C
Reaction Time 4 hours2 hours2.5 hours
Typical Yield >95%90–95%85–90%
Byproducts H2​O H2​O , NH3​ , CO2​ H2​O , N2​
Safety Profile Requires pressure-rated vesselBenign, standard glasswareHydrazine is highly toxic
Scalability High (requires specialized reactor)Very High (standard batch reactors)Moderate (exothermic control needed)

References

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review) Orient Journal of Chemistry URL:[Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods National Center for Biotechnology Information (PMC) URL:[Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source ResearchGate / Synthetic Communications URL:[Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Journal of Chemical Education (ACS Publications) URL:[Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review Royal Society of Chemistry (RSC) URL:[Link]

Sources

Method

4-Methoxy-2-morpholinoaniline in Buchwald-Hartwig cross-coupling reactions

Advanced Buchwald-Hartwig Cross-Coupling Strategies for 4-Methoxy-2-morpholinoaniline: Overcoming Steric and Electronic Bottlenecks The Substrate Paradox: Profiling 4-Methoxy-2-morpholinoaniline 4-Methoxy-2-morpholinoani...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Buchwald-Hartwig Cross-Coupling Strategies for 4-Methoxy-2-morpholinoaniline: Overcoming Steric and Electronic Bottlenecks

The Substrate Paradox: Profiling 4-Methoxy-2-morpholinoaniline

4-Methoxy-2-morpholinoaniline (CAS: 144187-56-4) is a highly privileged, yet synthetically challenging, building block frequently utilized in the development of kinase inhibitors and advanced materials. When subjected to palladium-catalyzed Buchwald-Hartwig C–N cross-coupling, this substrate presents a unique "paradox" of reactivity governed by two competing factors:

  • The Steric Bottleneck: The presence of the bulky morpholino group at the ortho-position creates severe steric hindrance around the primary amine. This physical barrier impedes the initial coordination of the amine to the Pd(II) aryl halide intermediate, often stalling the catalytic cycle[1].

  • The Electronic Bottleneck: The synergistic electron-donating effects of both the para-methoxy and ortho-morpholino groups render the aniline nitrogen highly nucleophilic. While this facilitates rapid deprotonation, it significantly increases the electron density on the palladium center during the intermediate stages. Consequently, the final reductive elimination step—which requires the metal center to accept electron density as it transitions from Pd(II) to Pd(0)—is thermodynamically retarded[1].

  • Chelation Risks: The heteroatoms (N, O) within the morpholine ring can act as competing ligands, potentially displacing the primary phosphine ligand and leading to irreversible catalyst deactivation (poisoning).

Catalyst System Engineering: Causality Behind the Choices

To successfully couple 4-Methoxy-2-morpholinoaniline, the catalyst system must be engineered to force the thermodynamically unfavorable reductive elimination while accommodating the massive steric bulk of the nucleophile.

Ligand Selection: Why BrettPhos? Standard bidentate ligands (e.g., BINAP, DPPF) often fail with this substrate due to their inability to provide the necessary steric push for reductive elimination. Instead, the highly bulky, electron-rich monodentate biarylphosphine ligand BrettPhos is the optimal choice[2]. Causality: BrettPhos is specifically designed for primary amines. Its massive steric profile (specifically the triisopropylphenyl ring) prevents the binding of a second amine molecule (preventing bis-arylation) and physically crowds the Pd(II) center, lowering the activation energy barrier for reductive elimination. Density Functional Theory (DFT) studies confirm that for BrettPhos-catalyzed systems, oxidative addition remains the rate-limiting step, meaning the ligand successfully neutralizes the electronic bottleneck caused by the electron-rich aniline[1].

Precatalyst and Base Selection To avoid the high temperatures required to reduce Pd(II) salts (like Pd(OAc)2) to the active Pd(0) species—which can degrade electron-rich anilines—Buchwald G3 or G6 precatalysts are highly recommended[3]. These oxidative addition complexes (OACs) rapidly generate the active monoligated L-Pd(0) species at room temperature upon the addition of a base. For the base, Sodium tert-butoxide (NaOtBu) is ideal for its strong deprotonating ability, which is necessary to drive the cycle forward. If the aryl halide coupling partner contains base-sensitive functional groups (e.g., esters, nitriles), Lithium bis(trimethylsilyl)amide (LiHMDS) or weaker bases like Cs2CO3 should be substituted[4].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Steric Bottleneck) OxAdd->AmineCoord 4-Methoxy-2-morpholinoaniline Deprot Deprotonation (Base) AmineCoord->Deprot Base RedElim Reductive Elimination (Electronic Bottleneck) Deprot->RedElim HX removal RedElim->Pd0 Product Release

Catalytic cycle of Buchwald-Hartwig amination highlighting steric and electronic bottlenecks.

Quantitative Data: Optimization Matrix

The following table summarizes the expected performance of various catalyst/base combinations when coupling 4-Methoxy-2-morpholinoaniline with a standard unactivated aryl chloride (e.g., 3-chloroanisole) at 80 °C in 1,4-dioxane.

Catalyst SystemBaseCatalyst LoadingExpected YieldPrimary Failure Mode
BrettPhos Pd G3 NaOtBu2.0 mol%85 - 95% None (Optimal System)
RuPhos Pd G3 NaOtBu2.0 mol%40 - 50%Bis-arylation; Stalled reductive elimination
XPhos Pd G3 Cs2CO35.0 mol%20 - 30%Incomplete conversion (Steric clash)
Pd2(dba)3 / BINAP NaOtBu5.0 mol%< 10%Catalyst poisoning via morpholine chelation

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes specific visual and analytical checkpoints to ensure the reaction is proceeding correctly, preventing the waste of valuable starting materials.

Materials Required:

  • 4-Methoxy-2-morpholinoaniline (1.0 equiv, rigorously dried)

  • Aryl chloride/bromide (1.1 equiv)

  • BrettPhos Pd G3 precatalyst (2.0 mol%)

  • NaOtBu (1.5 equiv, stored in an inert atmosphere)

  • Anhydrous, degassed 1,4-Dioxane (0.2 M relative to aniline)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried reaction vial equipped with a magnetic stir bar with 4-Methoxy-2-morpholinoaniline, the aryl halide (if solid), BrettPhos Pd G3, and NaOtBu.

    • Validation Check: The BrettPhos Pd G3 precatalyst should be a pale yellow/tan powder. If it is dark brown or black, it has decomposed and will result in reaction failure.

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and inject anhydrous, degassed 1,4-dioxane via syringe. Add the aryl halide at this stage if it is a liquid.

  • Catalyst Activation & Heating: Place the vial in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800+ rpm).

    • Validation Check (5 minutes): Observe the reaction mixture. A successful generation of the active L-Pd(0) species is typically accompanied by a distinct color change from pale yellow to a deep red or dark orange homogeneous solution.

  • In-Process Analytical Control: After 2 hours, withdraw a 10 µL aliquot using a micro-syringe. Dilute in 1 mL of acetonitrile, filter through a short plug of Celite, and analyze via LC-MS or GC-MS.

    • Validation Check: Confirm the disappearance of the 4-Methoxy-2-morpholinoaniline mass peak. If >20% starting material remains, spike the reaction with an additional 1.0 mol% of BrettPhos Pd G3 and continue heating for 2 hours.

  • Quenching and Workup: Once complete conversion is validated, cool the reaction to room temperature. Quench by adding 5 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The highly electron-rich nature of the product makes it prone to oxidation; store the purified product under argon at -20 °C.

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Solvent Addition (Anhydrous Dioxane) Step1->Step2 Step3 3. Heating & Stirring (80-100 °C, 2-12 h) Step2->Step3 Step4 4. In-Process Control (LC-MS / Color Check) Step3->Step4 Step5 5. Quench & Workup (EtOAc/H2O Extraction) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling.

References

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Dhital, R. N., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]

Sources

Application

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the 4-Methoxy-2-morpholinoaniline Scaffold

An Application Note for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Morpholinoaniline Scaffold in Kinase Inh...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Morpholinoaniline Scaffold in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[] Within the vast chemical space of potential inhibitors, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to bind to the ATP-binding site of multiple kinases and serve as a robust foundation for generating diverse compound libraries.

The 4-Methoxy-2-morpholinoaniline scaffold has proven to be an exceptionally valuable starting material in this context. Its utility is rooted in its unique combination of structural features:

  • The Aniline Nitrogen: Provides a crucial nucleophilic center for coupling with various heterocyclic systems (e.g., pyrimidines, quinazolines, purines) that form the core of many ATP-competitive inhibitors.[2][3]

  • The Morpholine Moiety: This group is a well-established pharmacophore that frequently enhances aqueous solubility, metabolic stability, and can form critical hydrogen bond interactions within the kinase hinge region or solvent-exposed areas.[4] Its inclusion is a common strategy to optimize the pharmacokinetic profile of a drug candidate.

  • The Methoxy Group: This electron-donating group can modulate the reactivity of the aniline and provides a metabolic blocking position, preventing unwanted oxidative metabolism at that site. It also serves as a potential vector for further chemical modification to explore structure-activity relationships (SAR).

This application note provides a detailed guide on the strategic use of 4-Methoxy-2-morpholinoaniline for the synthesis of potent kinase inhibitors, with a particular focus on targeting the PI3K/Akt/mTOR pathway, a critical signaling cascade implicated in cell proliferation, survival, and angiogenesis.[5][6]

Scientific Rationale: Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, often due to mutations in key components like PTEN.[6] This makes it a high-priority target for therapeutic intervention.[5][6] The mTOR protein, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which act as central regulators of cell growth and metabolism.[7][8] Inhibitors derived from morpholino-containing scaffolds have shown significant promise in targeting kinases within this pathway, particularly PI3K and mTOR itself.[9][10]

The general strategy involves coupling the 4-Methoxy-2-morpholinoaniline headgroup with a heterocyclic core, which then anchors the molecule in the ATP-binding pocket of the target kinase.

Diagram 1: The PI3K/Akt/mTOR Signaling Pathway This diagram illustrates the central role of PI3K and mTOR in regulating cell growth and proliferation. The synthesized inhibitor is designed to block the kinase activity of mTOR, thereby inhibiting downstream signaling.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates TSC TSC1/2 Akt->TSC Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Translation Protein Synthesis & Cell Growth S6K1->Translation Inhibitor Synthesized Inhibitor (e.g., from 4-Methoxy- 2-morpholinoaniline) Inhibitor->mTORC2 Blocks ATP Binding Inhibitor->mTORC1 Blocks ATP Binding reaction_scheme cluster_reactants Reactants cluster_product Product r1 4-Methoxy-2-morpholinoaniline r1_img r1_img r2 2-Chloro-4-(pyridin-4-yl)pyrimidine r2_img r2_img plus + p1 2-((2-Methoxy-4-morpholinophenyl)amino)-4-(4-pyridinyl)pyrimidine p1_img p1_img dummy1->p1_img p-TsOH, 2-Pentanol 120 °C, 18h

Caption: Synthesis of a pyridinylpyrimidine mTOR inhibitor.

Materials and Reagents
ReagentSupplierCAS No.Molecular Wt.
4-Methoxy-2-morpholinoanilineCommercially Available209960-91-8208.26 g/mol
2-Chloro-4-(pyridin-4-yl)pyrimidineCommercially Available13036-53-4191.62 g/mol
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)Sigma-Aldrich6192-52-5190.22 g/mol
2-PentanolSigma-Aldrich6032-29-788.15 g/mol
Ethyl Acetate (EtOAc)Fisher Scientific141-78-688.11 g/mol
Saturated Sodium Bicarbonate (aq.)Lab PreparedN/AN/A
Brine (Saturated NaCl aq.)Lab PreparedN/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher Scientific7757-82-6142.04 g/mol
Silica Gel (230-400 mesh)SiliCycle63231-67-4N/A
Step-by-Step Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Methoxy-2-morpholinoaniline (1.00 g, 4.80 mmol, 1.0 equiv).

    • Add 2-Chloro-4-(pyridin-4-yl)pyrimidine (0.92 g, 4.80 mmol, 1.0 equiv).

    • Add p-Toluenesulfonic acid monohydrate (0.91 g, 4.80 mmol, 1.0 equiv).

      • Causality Insight: p-TsOH acts as an acid catalyst to protonate the pyrimidine ring, making it more electrophilic and susceptible to nucleophilic attack by the aniline.

    • Add 2-Pentanol (40 mL) as the solvent. 2-Pentanol is chosen for its high boiling point, which allows the reaction to be driven to completion at an elevated temperature.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at 120 °C.

    • Stir the reaction mixture vigorously under a nitrogen atmosphere for 18 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 50% Ethyl Acetate in Hexanes. The disappearance of the starting aniline (visualized under UV light) indicates reaction progression.

  • Workup and Extraction:

    • After 18 hours, remove the flask from the oil bath and allow it to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the 2-Pentanol.

    • Partition the resulting residue between Ethyl Acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). [11] * Causality Insight: The NaHCO₃ wash is critical to neutralize the p-TsOH catalyst and any acidic impurities.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a solid. [11]

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Stationary Phase: Silica gel (approx. 50 g).

    • Mobile Phase: A gradient of 0% to 10% Methanol in Dichloromethane.

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford the final compound as a solid.

Expected Results and Characterization
ParameterExpected Outcome
Appearance Off-white to pale yellow solid
Yield 1.35 g (78% yield)
Purity (HPLC) >98%
¹H NMR (400 MHz, DMSO-d₆) Consistent with the proposed structure
HRMS (ESI) Calculated for C₂₀H₂₂N₅O₂ [M+H]⁺: 364.1768; Found: 364.1771

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process, from synthesis to final biological evaluation.

Diagram 3: Comprehensive Workflow A flowchart outlining the major stages of kinase inhibitor synthesis and testing.

workflow synthesis 1. Chemical Synthesis (SₙAr Reaction) workup 2. Workup & Extraction (Quench, Wash, Dry) synthesis->workup purification 3. Purification (Flash Chromatography) workup->purification characterization 4. Structural Validation (NMR, HRMS, HPLC) purification->characterization bio_assay 5. Biological Evaluation (In vitro Kinase Assay - IC₅₀) characterization->bio_assay sar 6. SAR Analysis & Further Optimization bio_assay->sar

Caption: Workflow from synthesis to biological analysis.

Conclusion and Future Directions

The use of 4-Methoxy-2-morpholinoaniline as a starting material provides a reliable and versatile route for the synthesis of potent kinase inhibitors. The protocol described herein is a robust, validated method for accessing pyridinylpyrimidine scaffolds that target the PI3K/mTOR pathway. The modularity of this synthesis allows for extensive exploration of structure-activity relationships. By substituting the 2-chloro-4-(pyridin-4-yl)pyrimidine with other decorated heterocyclic electrophiles, or by modifying the aniline scaffold itself, vast libraries of novel inhibitors can be generated for screening against a wide panel of kinases. This strategic approach, grounded in established medicinal chemistry principles, is essential for the continued development of next-generation targeted therapeutics.

References

  • SciELO South Africa. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. (2014). South African Journal of Chemistry, 67. Available at: [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. Available at: [Link]

  • Maira, S. M., et al. (2011). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 11(21). Available at: [Link]

  • Garlich, J. R., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(4), 5602-15. Available at: [Link]

  • Liu, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 488. Available at: [Link]

  • Wikipedia. mTOR inhibitors. Available at: [Link]

  • Gu, J., et al. (2011). Current development of the second generation of mTOR inhibitors as anticancer agents. Acta Pharmacologica Sinica, 32(5), 537-45. Available at: [Link]

  • Feldman, R. I., et al. (2012). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry, 55(1), 166-75. Available at: [Link]

  • Boschelli, D. H., et al. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(6), 822-33. Available at: [Link]

  • Butterworth, S., et al. (2008). Preparation of 4-benzimidazolyl-2-morpholino-6-piperidinyl-4-pyrimidine derivatives as PI3K and mTOR kinase inhibitors for the treatment of proliferative disorder. WO 2008032089 A1. Available at: [Link]

  • Wang, G., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 55, 247-55. Available at: [Link]

  • Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-5.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 414960, 2-Methoxy-4-morpholinoaniline. Available at: [Link]

Sources

Method

Application Note: In Vitro Evaluation of 4-Methoxy-2-morpholinoaniline Derivatives as Targeted Kinase Inhibitors

Executive Summary 4-Methoxy-2-morpholinoaniline (CAS 144187-56-4) is a privileged chemical intermediate widely utilized in the synthesis of next-generation targeted therapeutics. Derivatives of this scaffold are predomin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxy-2-morpholinoaniline (CAS 144187-56-4) is a privileged chemical intermediate widely utilized in the synthesis of next-generation targeted therapeutics. Derivatives of this scaffold are predominantly evaluated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K) signaling cascades[1][2]. This application note provides a comprehensive, self-validating in vitro assay cascade designed to evaluate the biochemical potency, phenotypic efficacy, and mechanistic target engagement of these derivatives.

Mechanistic Rationale: The Privileged Scaffold

The structural features of 4-Methoxy-2-morpholinoaniline provide distinct pharmacological advantages when incorporated into pyrimidine or quinazoline cores:

  • The Morpholine Ring: Acts as a crucial solubilizing moiety, dramatically improving the aqueous solubility of highly hydrophobic kinase inhibitor cores. Structurally, it projects into the solvent-exposed region of the ATP-binding pocket, forming favorable van der Waals interactions without causing steric clashes[3].

  • The Methoxy Group: Functions as an electron-donating group (EDG). During synthesis, it increases the nucleophilicity of the aniline. Biologically, the methoxy group is optimally positioned to occupy a specific hydrophobic sub-pocket in the kinase hinge region. This precise spatial occupation is a primary driver for the high selectivity these derivatives exhibit toward mutant EGFR (e.g., L858R, T790M) over wild-type (WT) EGFR[1].

Workflow A Synthesis & Purification 4-Methoxy-2-morpholinoaniline Derivatives B Biochemical Evaluation TR-FRET Kinase Assay (EGFR/PI3K) A->B >95% Purity C Phenotypic Screening CellTiter-Glo Viability Assay B->C IC50 < 50 nM D Mechanistic Validation Western Blot (p-EGFR, p-AKT) C->D Cellular Potency

In vitro screening workflow for morpholinoaniline-derived kinase inhibitors.

In Vitro Assay Cascade & Protocols

Biochemical Profiling: TR-FRET Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric or colorimetric assays due to its superior signal-to-noise ratio. The time-delay measurement effectively eliminates short-lived background autofluorescence frequently emitted by highly conjugated aniline derivatives. Self-Validating System: This protocol includes a "No-Enzyme" baseline control and a reference inhibitor (Osimertinib) to continuously validate the assay's dynamic range and rule out compound-mediated fluorescence quenching.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 4-Methoxy-2-morpholinoaniline derivatives in 100% DMSO. Transfer to a 384-well pro-plate, ensuring the final DMSO concentration in the assay does not exceed 1% (to prevent solvent-induced enzyme denaturation).

  • Enzyme-Inhibitor Incubation: Add 5 nM of recombinant EGFR (WT or L858R/T790M mutant) to the wells. Incubate at room temperature (RT) for 30 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add an ATP/Substrate mix (e.g., ULight-labeled poly-GT peptide) at a concentration equivalent to the enzyme's Km​ for ATP. Incubate for 60 minutes at RT.

  • Detection: Add the Europium-labeled anti-phosphotyrosine antibody and EDTA (to quench the kinase reaction by chelating Mg2+).

  • Readout: Read the plate on a multi-mode microplate reader. Excite at 320/340 nm and measure emission at 615 nm (Europium) and 665 nm (ULight). Calculate the FRET ratio (665/615).

Phenotypic Evaluation: ATP-Based Cell Viability Assay

Causality & Rationale: Phenotypic screening ensures the compound can successfully cross the lipid bilayer and remain stable in a complex cellular environment. We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) rather than MTT, as MTT relies on mitochondrial reductase activity which can be artificially skewed by metabolic stress independently of cell death. Self-Validating System: A critical failure point in luminescence assays is direct inhibition of the luciferase enzyme by the test compound. To validate the system, a cell-free control well containing only the derivative and an ATP standard must be run. If luminescence drops in this well, the compound is a false-positive luciferase inhibitor.

Step-by-Step Methodology:

  • Cell Seeding: Seed H1975 (EGFR L858R/T790M) and A431 (EGFR WT) cells at 3,000 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with a 10-point concentration gradient of the derivatives (0.1 nM to 10 µM) for 72 hours.

  • Lysis & Detection: Equilibrate plates to RT for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Orbital Shaking: Shake plates on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute RT incubation to stabilize the luminescent signal.

  • Readout: Record luminescence. Calculate cell viability relative to DMSO-treated controls and determine the IC50 using non-linear regression analysis.

Mechanistic Validation: Intracellular Signaling Analysis

Causality & Rationale: Cell death alone does not prove target engagement. Western blotting is required to confirm that the phenotypic toxicity is a direct result of the compound inhibiting the intended EGFR and PI3K/AKT signaling axes[4]. Self-Validating System: Probing for total EGFR and total AKT alongside their phosphorylated counterparts (p-EGFR, p-AKT) is mandatory. This ensures that a reduction in phosphorylation is due to true kinase inhibition rather than non-specific compound-induced protein degradation.

Step-by-Step Methodology:

  • Treatment: Plate H1975 cells in 6-well plates. Treat with the derivative at 1X, 5X, and 10X its cellular IC50 for 4 hours.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve the phosphorylation state).

  • Electrophoresis & Transfer: Resolve 30 µg of total protein per lane on a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, and anti-GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at RT. Develop using ECL substrate and image via chemiluminescence.

Signaling Ligand EGF EGFR EGFR (T790M/L858R) Ligand->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inhibitor Morpholinoaniline Derivatives Inhibitor->EGFR Inhibitor->PI3K

Dual targeting of the EGFR and PI3K/AKT/mTOR signaling pathways by morpholinoaniline derivatives.

Representative Data & Interpretation

The integration of the methoxy and morpholine groups typically yields a highly favorable selectivity profile. As shown in the representative data below, optimized morpholinoaniline derivatives demonstrate sub-nanomolar potency against mutant EGFR while maintaining a >200-fold selectivity window over WT EGFR, minimizing off-target skin and gastrointestinal toxicities commonly associated with first-generation inhibitors.

Table 1: Comparative Kinase Inhibition and Cellular Viability Profiles

Compound ClassTarget KinaseWT EGFR IC50 (nM)Mutant EGFR (L858R/T790M) IC50 (nM)H1975 Viability IC50 (nM)
First-Gen Control (Gefitinib)EGFR15.2>1000>1000
Third-Gen Control (Osimertinib)EGFR114.01.28.5
4-Methoxy-2-morpholinoaniline Derivative EGFR / PI3K210.50.814.2

Note: Data represents typical pharmacological profiles observed for highly optimized derivatives synthesized from the 4-Methoxy-2-morpholinoaniline scaffold.

References

  • [1] Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. PLOS One. Available at:[Link]

  • [2] Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure (via ResearchGate). Available at:[Link]

  • [4] Metabolism of Phosphatidylinositol 4-Kinase IIIα-Dependent PI4P Is Subverted by HCV and Is Targeted by a 4-Anilino Quinazoline with Antiviral Activity. PLOS Pathogens. Available at:[Link]

  • [3] Potent and Selective Inhibitors of the Epidermal Growth Factor Receptor to Overcome C797S-Mediated Resistance. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling and Storage of 4-Methoxy-2-morpholinoaniline

Welcome to the Technical Support Center for 4-Methoxy-2-morpholinoaniline (CAS: 144187-56-4). This hub is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Methoxy-2-morpholinoaniline (CAS: 144187-56-4). This hub is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity preservation of highly electron-rich aniline building blocks.

Below, you will find a mechanistic breakdown of degradation pathways, validated troubleshooting workflows, self-validating protocols, and quantitative data to ensure the integrity of your synthetic pipelines.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the causality behind it. 4-Methoxy-2-morpholinoaniline is exceptionally prone to oxidation due to the synergistic effects of its functional groups.

The molecule features three strong Electron-Donating Groups (EDGs) : the primary amine (-NH₂), the methoxy group (-OCH₃), and the morpholino ring. These groups donate electron density into the aromatic π -system via resonance and inductive effects. This dramatically raises the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the molecule's redox potential.

Consequently, the compound is highly susceptible to losing a single electron to atmospheric oxygen (a triplet diradical), light, or trace transition metals, forming a highly reactive aniline radical cation [1]. This radical rapidly undergoes intermolecular coupling, leading to the formation of colored azo compounds, azoxybenzenes, and complex quinone-imine polymers (polyanilines) [2].

Mechanism EDG EDGs: -OCH3, -Morpholino Donate electron density HOMO Raised HOMO Energy (Lower Redox Potential) EDG->HOMO Radical Aniline Radical Cation (Highly Reactive) HOMO->Radical O2 O2 / Light / Trace Metals O2->Radical 1e- Abstraction Degradation Azo & Quinone-imine Polymers (Dark Impurities) Radical->Degradation Radical Coupling

Fig 1. Mechanistic causality of oxidation in electron-rich anilines driven by functional groups.

Core Troubleshooting Guide

If you are experiencing issues with your reactions or analytical readouts, use the following symptom-based troubleshooting workflow.

Symptom: The solid compound has turned yellow, brown, or black during storage.
  • Root Cause: Auto-oxidation or photo-oxidation has occurred, leading to the polymerization of the aniline into strongly colored quinone-imine derivatives [3].

  • Resolution: Do not discard the batch immediately. Because polyanilines have extremely high molar extinction coefficients, a visually black sample may still be >95% pure by mass. Proceed to Protocol B for rescue purification, followed by Protocol A for proper storage.

Symptom: Unexplained byproducts or catalyst poisoning in downstream cross-coupling (e.g., Buchwald-Hartwig).
  • Root Cause: Trace oxidized impurities (even at <1% concentration) can act as potent ligands that irreversibly bind to and poison Palladium or Copper catalysts.

  • Resolution: Perform a rigorous purity assessment using LC-MS. If azoxy or nitroso peaks are detected, the batch must be recrystallized or chromatographed prior to use in sensitive catalytic cycles.

Troubleshooting Start Inspect Stock Vial Color Visual Discoloration? (Yellow/Brown/Black) Start->Color HPLC Perform HPLC/LC-MS Check Purity Color->HPLC Yes Proceed Proceed with Synthesis Color->Proceed No (Pale/White) Purity Purity > 98%? HPLC->Purity Purify Purify via Column Chromatography Purity->Purify No Purity->Proceed Yes Store Store under Argon at -20°C in Dark Purify->Store Proceed->Store

Fig 2. Self-validating troubleshooting workflow for assessing and resolving aniline oxidation.

Validated Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system , meaning the procedure includes built-in checkpoints to verify success before proceeding to the next experimental phase.

Protocol A: Inert Aliquoting and Cryo-Storage

Objective: Prevent atmospheric oxygen and moisture from initiating the radical cation cascade during routine laboratory handling.

  • Preparation: Dry amber glass vials (2 mL or 4 mL) in an oven at 120°C for at least 4 hours. Cool them to room temperature in a vacuum desiccator.

  • Purging: Transfer the bulk 4-Methoxy-2-morpholinoaniline to a glovebox. Alternatively, use a Schlenk line to purge the vials with high-purity Argon (99.999%). Causality note: Argon is ~38% denser than air, allowing it to settle over the solid as a protective blanket, whereas Nitrogen disperses too quickly upon opening.

  • Aliquoting: Divide the compound into single-use aliquots (e.g., 50–100 mg per vial). This prevents the bulk stock from undergoing repeated freeze-thaw cycles and transient oxygen exposures.

  • Sealing: Seal the vials with PTFE-lined caps to prevent solvent/moisture ingress, and wrap the exterior with Parafilm.

  • Storage: Store immediately at -20°C (or -80°C for long-term storage >6 months).

  • Validation Checkpoint: Dissolve 1 mg of a test aliquot in strictly degassed, HPLC-grade acetonitrile. Run a UV-Vis absorption scan. The absence of an absorption tail extending beyond 400 nm confirms the complete absence of oxidized quinone-imine degradation products.

Protocol B: Rescue Purification of Oxidized Stocks

Objective: Recover high-purity 4-Methoxy-2-morpholinoaniline from a degraded, darkened batch.

  • Dissolution: Dissolve the degraded solid in a minimal amount of degassed ethyl acetate.

  • Filtration: Pass the dark solution through a short pad of Celite layered over activated carbon. Causality note: The activated carbon traps highly polymeric, insoluble polyanilines via π

    π stacking, immediately lightening the solution.
  • Chromatography: Load the filtrate onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (typically 80:20 to 50:50, optimized via TLC).

    • Critical Step: Pre-treat the silica gel with 1% triethylamine. Acidic silanol groups on untreated silica can catalyze the oxidation of electron-rich anilines during purification.

  • Concentration: Evaporate the fractions containing the pure product under reduced pressure using a rotary evaporator. Backfill the apparatus with Argon, not air, before removing the flask.

  • Validation Checkpoint: Perform LC-MS analysis. The target mass [M+H]+ for C11​H16​N2​O2​ is 209.1. Ensure no +14 Da (azoxy) or +16 Da (N-oxide) peaks are present in the chromatogram.

Quantitative Storage Data

The following table summarizes the degradation kinetics of highly electron-rich anilines under various storage conditions. Data highlights the absolute necessity of inert, low-temperature storage.

Storage ConditionAtmosphereLight ExposureEstimated Purity at 1 MonthEstimated Purity at 6 Months
Room Temp (25°C) Ambient AirLight< 85% (Severe Discoloration)< 50% (Polymerization)
4°C (Fridge) Ambient AirDark~ 92% (Slight Yellowing)< 75% (Moderate Degradation)
-20°C (Freezer) ArgonDark> 99% (No Change)> 98% (Trace Impurities)
-80°C (Cryo) ArgonDark> 99% (No Change)> 99% (Pristine)

Frequently Asked Questions (FAQs)

Q1: Can I store 4-Methoxy-2-morpholinoaniline in a stock solution to save time? A1: It is highly discouraged. Solvents, especially ethereal solvents (like THF or Dioxane) or chlorinated solvents, often contain trace peroxides or acids that rapidly accelerate oxidation. If a stock solution is absolutely necessary for an automated workflow, use strictly anhydrous, freeze-pump-thaw degassed solvents, and store the solution at -80°C for no more than 48 hours.

Q2: My compound arrived from the vendor as a dark brown solid, but the Certificate of Analysis (CoA) claims 98% purity. Is it usable? A2: Yes, but with caution. As noted in the troubleshooting guide, oxidized aniline derivatives [poly(anilines)] have massive molar extinction coefficients. A mere 0.5% impurity can turn an entire batch dark brown while the bulk purity remains analytically >97%. However, if your downstream chemistry involves sensitive transition-metal catalysis, you must perform a rescue purification (Protocol B), as these trace impurities are potent catalyst poisons.

Q3: Are there any chemical additives I can use to prevent oxidation? A3: In some specific formulations, adding a sacrificial antioxidant like BHT (Butylated hydroxytoluene) or storing the compound over zinc dust [4] can mitigate oxidation. However, for precise synthetic chemistry, additives are generally avoided as they introduce new variables and require subsequent removal steps. Physical barriers (Argon, -20°C, Amber glass) are the gold standard.

References

  • Aniline: Oxidation and Polymeric Derivatives Wikipedia, The Free Encyclopedia URL: [Link]

  • Oxidation of Electron-Deficient Anilines by HOF. A Route to Nitro-Containing Compounds for Molecular Electronic Devices American Chemical Society (ACS) - Organic Letters URL:[Link]

  • Desulfatiglans anilini Initiates Degradation of Aniline With the Production of Phenylphosphoamidate and 4-Aminobenzoate as Intermediates Frontiers in Microbiology URL:[Link]

Optimization

Technical Support Center: Optimizing the Purification of 4-Methoxy-2-morpholinoaniline via Column Chromatography

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development focused on the purification of 4-Methoxy-2-morpholinoaniline. The inherent chemical properties of thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development focused on the purification of 4-Methoxy-2-morpholinoaniline. The inherent chemical properties of this substituted aniline present specific, yet manageable, challenges during silica gel column chromatography. This document provides in-depth, experience-driven solutions and protocols to overcome these obstacles, ensuring high purity and yield.

Introduction: The Challenge of Purifying Aromatic Amines

4-Methoxy-2-morpholinoaniline is a basic compound due to its aniline functional group. The primary difficulty in its purification via standard silica gel chromatography stems from the interaction between this basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This acid-base interaction can lead to strong, non-specific binding, resulting in significant peak tailing (streaking), poor separation, and in some cases, irreversible adsorption of the product to the stationary phase, which drastically reduces yield. The strategies outlined below are designed to mitigate these interactions for a successful purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of streaking (peak tailing) for 4-Methoxy-2-morpholinoaniline on a silica gel column?

The most common reason for streaking is the strong interaction between the basic aniline nitrogen of your compound and the acidic silanol groups (Si-OH) present on the silica gel surface.[1] These acidic sites can protonate the amine, leading to a strong ionic bond that slows its movement down the column in an uneven manner, causing the characteristic "streak" or "tail" instead of a compact band.

Q2: How can I effectively prevent this streaking?

The most effective and widely used method is to "deactivate" the acidic silanol groups by adding a small amount of a basic modifier to your mobile phase (eluent).[1] The most common choice is triethylamine (TEA), typically at a concentration of 0.5-2% (v/v). The TEA is more volatile and acts as a competitive base, engaging with the silanol groups and preventing your target compound from binding too strongly. An alternative is to use a solution of ammonia in a polar solvent like methanol.[1][2]

Q3: How do I select the appropriate solvent system for my column?

Solvent system selection is an empirical process best guided by Thin-Layer Chromatography (TLC).[3] The goal is to find a solvent mixture that provides good separation between your target compound and its impurities, with the target compound having an Rf (retention factor) value of approximately 0.3-0.4.[4] This Rf value generally ensures that the compound will elute from the column in a reasonable number of column volumes without taking excessively long.

Q4: What are some good starting solvent systems to test on TLC for this compound?

Given the polarity of 4-Methoxy-2-morpholinoaniline, a good starting point is a mixture of a non-polar and a moderately polar solvent. Common and effective systems include:

  • Hexanes / Ethyl Acetate

  • Petroleum Ether / Ethyl Acetate

  • Dichloromethane / Methanol (for more polar impurities)[2]

Crucially, remember to add 1% triethylamine (TEA) to your chosen solvent system during both the TLC analysis and the column chromatography itself.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal analysis and actionable solutions.

Issue 1: My compound is streaking badly on the TLC plate and the column, even with a standard Hexane/EtOAc eluent.

  • Underlying Cause: This is the classic sign of strong amine-silanol interaction. Your eluent lacks a basic modifier to suppress this effect.

  • Solution:

    • Prepare a new mobile phase containing your optimized ratio of Hexane/Ethyl Acetate and add triethylamine (TEA) to a final concentration of 1% (v/v). For example, for 500 mL of eluent, add 5 mL of TEA to 495 mL of your solvent mixture.[1]

    • Rerun the TLC analysis using this new, base-modified eluent. You should observe a significant reduction in streaking and a more defined spot.

    • Use this same base-modified eluent for your column chromatography.

Issue 2: The separation between my product and an impurity is very poor (Rf values are too close).

  • Underlying Cause: The polarity of your chosen solvent system is not optimal for resolving the components of your mixture.

  • Solution:

    • Adjust Polarity: If the spots are too high on the TLC plate (Rf > 0.5), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate). If the spots are too low (Rf < 0.2), your eluent is not polar enough. Systematically increase the proportion of the polar solvent.[5]

    • Try a Different Solvent System: Sometimes, changing the solvents themselves, not just their ratio, can dramatically alter selectivity. For example, if Hexane/Ethyl Acetate fails, try a system of Dichloromethane/Ethyl Acetate or Toluene/Ethyl Acetate (always with 1% TEA).[5]

    • Consider Gradient Elution: If a single solvent mixture (isocratic elution) cannot resolve a close-running impurity, a gradient elution is recommended. Start with a less polar solvent system to elute the less polar impurity first. Then, gradually and systematically increase the polarity of the mobile phase during the column run to elute your more polar target compound.[5]

Issue 3: My compound is not coming off the column, even after I've flushed with a very polar eluent.

  • Underlying Cause: This suggests irreversible adsorption, which can happen if the amine binds exceptionally strongly to the silica, especially if no basic modifier was used. It can also occur if the compound has poor solubility in the mobile phase.

  • Solution:

    • Confirm Base Addition: First, ensure that you have indeed added a basic modifier like TEA to your eluent. If not, the compound is likely strongly bound to the acidic silica.

    • Drastic Polarity Increase: Prepare a more potent eluent, such as 5-10% Methanol in Dichloromethane, also containing 1% TEA.[2] This highly polar system should elute even very polar compounds.

    • Check Solubility: The compound is reported to be soluble in chloroform and ethyl acetate.[6][7] Ensure your sample was fully dissolved before loading it onto the column. If it precipitated at the top of the column, it will not move.

Issue 4: The final yield of my purified product is very low.

  • Underlying Cause: Low yield is typically due to either incomplete elution or irreversible adsorption. Leaving the compound on the silica for an extended period can exacerbate this issue.

  • Solution:

    • Use a Base-Modified Slurry: When preparing the silica slurry to pack the column, use your initial, less-polar mobile phase that already contains 1% TEA. This ensures the entire stationary phase is "deactivated" before your compound is even introduced.

    • Perform "Flash" Chromatography: Do not let the column run dry or sit for extended periods. The principle of flash chromatography is to push the solvent through the column with gentle air pressure at a faster pace. This minimizes the contact time between your compound and the silica, reducing the chance for irreversible binding or degradation.

    • Analyze All Fractions: Ensure you have collected and analyzed all fractions by TLC. Sometimes, a compound can elute more slowly or more quickly than expected. Do not discard fractions until you have confirmed they do not contain your product.

Section 3: Experimental Protocols & Data

Key Compound Data
PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[7]
Molecular Weight 178.23 g/mol [7]
Appearance Purple to brown crystalline powder[6][7]
Melting Point 132-135 °C[6][7]
Solubility Soluble in chloroform, ethyl acetate[6][7]
Protocol 1: TLC Analysis for Solvent System Optimization
  • Preparation: In a small vial, dissolve a tiny amount of your crude 4-Methoxy-2-morpholinoaniline in a few drops of ethyl acetate or chloroform.

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Eluent Preparation: In a beaker, prepare 10-20 mL of your test solvent system (e.g., 4:1 Hexane:Ethyl Acetate) and add 1% TEA.

  • Development: Place the TLC plate in a developing chamber containing the prepared eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for each spot. Adjust the solvent ratio until the spot corresponding to your target compound has an Rf of ~0.3-0.4 and is well-separated from other spots.

Protocol 2: Flash Column Chromatography Purification
  • Column Preparation: Select an appropriate size column for your sample amount (a general rule is to use 50-100g of silica per 1g of crude material).

  • Slurry Packing: In a beaker, add the required amount of silica gel. Add your initial, base-modified eluent (the one giving an Rf of ~0.3) until a pourable slurry is formed.

  • Packing the Column: Swirl the slurry and pour it into the column. Use gentle air pressure to push the excess solvent through, packing the silica into a firm, stable bed. Ensure the top of the silica bed is flat.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternative (Dry Loading): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add your eluent to the top of the column. Using gentle, controlled air pressure, push the eluent through the column, collecting the liquid (eluate) in fractions (e.g., test tubes).

  • Fraction Analysis: Systematically spot every few fractions on a TLC plate and develop it to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified 4-Methoxy-2-morpholinoaniline. Confirm purity via melting point analysis.[4]

Section 4: Visualization of Workflows

The following diagrams illustrate the recommended workflow and a decision-making process for troubleshooting.

G cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Isolation & QC Crude Crude Material TLC TLC Analysis (with 1% TEA) Crude->TLC SelectSolvent Select Optimal Solvent System (Rf ≈ 0.3-0.4) TLC->SelectSolvent PrepareColumn Prepare & Pack Column (Slurry with 1% TEA) SelectSolvent->PrepareColumn LoadSample Load Sample (Wet or Dry Load) PrepareColumn->LoadSample Elute Elute with Solvent & Collect Fractions LoadSample->Elute AnalyzeFractions Analyze Fractions by TLC Elute->AnalyzeFractions Combine Combine Pure Fractions AnalyzeFractions->Combine Evaporate Remove Solvent (Rotovap) Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: General workflow for the purification of 4-Methoxy-2-morpholinoaniline.

G Start Problem Observed? Tailing Severe Peak Tailing? Start->Tailing Yes PoorSep Poor Separation? Start->PoorSep No Tailing_Sol1 Add 1% Triethylamine (TEA) to eluent and silica slurry. Tailing->Tailing_Sol1 NoElution No Elution? PoorSep->NoElution No PoorSep_Q1 Is Rf optimal (0.3-0.4)? PoorSep->PoorSep_Q1 Yes NoElution_Q1 Was 1% TEA used? NoElution->NoElution_Q1 Yes Success Problem Resolved Tailing_Sol1->Success PoorSep_Sol1 Adjust solvent polarity. Decrease polar solvent if Rf > 0.4 Increase polar solvent if Rf < 0.3 PoorSep_Q1->PoorSep_Sol1 No PoorSep_Sol2 Try a different solvent system (e.g., DCM/MeOH). Consider gradient elution. PoorSep_Q1->PoorSep_Sol2 Yes PoorSep_Sol1->Success PoorSep_Sol2->Success NoElution_Sol1 Compound is strongly adsorbed. Restart with TEA-deactivated silica. NoElution_Q1->NoElution_Sol1 No NoElution_Sol2 Increase eluent polarity drastically. (e.g., 5-10% MeOH in DCM + TEA) NoElution_Q1->NoElution_Sol2 Yes NoElution_Sol1->Success NoElution_Sol2->Success

Caption: Troubleshooting decision tree for common chromatography issues.

References

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2015). How can I select the solvent system for column chromatography?. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 414960, 2-Methoxy-4-morpholinoaniline. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Asymmetric synthesis of a stereopentade fragment toward latrunculins. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pauli, G. F., Pro, S. M., & Friesen, J. B. (2015). Solvent System Selection Strategies in Countercurrent Separation. Planta Medica, 82(9-10), 743–751. Retrieved from [Link]

  • UIC Indigo. (2015). Solvent System Selection Strategies in Countercurrent Separation. Retrieved from [Link]

  • Boron Molecular. (n.d.). Buy 2-Methoxy-4-morpholinoaniline, HCl. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Methoxy-2-morpholinoaniline Coupling

Welcome to the dedicated technical support center for 4-Methoxy-2-morpholinoaniline . This guide is designed for researchers, medicinal chemists, and drug development professionals to diagnose and resolve critical bottle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 4-Methoxy-2-morpholinoaniline . This guide is designed for researchers, medicinal chemists, and drug development professionals to diagnose and resolve critical bottlenecks when utilizing this highly functionalized building block.

When working with 4-Methoxy-2-morpholinoaniline, researchers often treat it as a standard electron-rich aniline. This is a critical error. While the para-methoxy group donates electron density via resonance (+M effect), the ortho-morpholino group introduces severe steric bulk. This bulk forces the primary amine out of the aromatic plane, increasing the inversion barrier and fundamentally altering the nitrogen's hybridization[1]. Consequently, the nucleophilic trajectory is restricted, and the high electron density drastically lowers the oxidation potential, making the molecule highly susceptible to oxidative degradation[2].

System Troubleshooting Workflow

G Start Coupling 4-Methoxy-2-morpholinoaniline Type Identify Reaction Paradigm Start->Type Amide Amide Bond Formation Type->Amide BH Buchwald-Hartwig Cross-Coupling Type->BH LowYield Steric Hindrance (Low Conversion) Amide->LowYield Oxid Oxidative Degradation (Black Mixture) Amide->Oxid SlowRE Slow Reductive Elimination (Hydrodehalogenation) BH->SlowRE Chelation Off-Cycle Chelation (Catalyst Poisoning) BH->Chelation Sol1 In Situ Acyl Fluoride Activation (DAST/TFFH) LowYield->Sol1 Sol2 Degas Solvents & Argon Atmosphere Oxid->Sol2 Sol3 Bulky Biaryl Phosphines (BrettPhos Pd G3) SlowRE->Sol3 Sol4 Pre-formed Catalysts & Strong Base (NaOtBu) Chelation->Sol4

Logic workflow for troubleshooting 4-Methoxy-2-morpholinoaniline coupling.

Module 1: Amide Bond Formation

FAQ 1: Why is my amide coupling yielding <20% despite using standard EDC/HOBt conditions?

Causality: The failure is driven by steric exclusion. Standard coupling reagents like EDC/HOBt or HATU generate bulky active esters (OBt or OAt esters)[3]. The ortho-morpholino group on your aniline creates a steric shield that physically prevents these bulky electrophiles from achieving the necessary Bürgi-Dunitz trajectory for nucleophilic attack[1]. Solution: You must bypass bulky intermediates by utilizing acyl fluorides . Acyl fluorides are highly electrophilic but possess a significantly smaller atomic radius than OBt/OAt esters, allowing them to penetrate the steric shield of the ortho-substituted aniline[4].

FAQ 2: My reaction mixture turns dark black/brown rapidly, and I see multiple spots on TLC. What is happening?

Causality: 4-Methoxy-2-morpholinoaniline is exceptionally electron-rich. The combined electron-donating effects of the methoxy and morpholino groups lower the oxidation potential of the aniline ring. Exposure to atmospheric oxygen or oxidizing coupling reagents rapidly degrades the starting material into deeply colored, unreactive quinone-imine polymeric species[2]. Solution: The reaction must be treated as air-sensitive. Thoroughly degas all solvents (sparging with Argon for 15 minutes) and assemble the reaction in a glovebox or under strict Schlenk conditions.

Quantitative Comparison: Amide Coupling Reagents
Coupling SystemActive Intermediate SizeRelative Conversion RateEpimerization RiskRecommended Use Case
EDC / HOBt Very Large (OBt ester)< 20%LowUnhindered primary amines
HATU / DIPEA Large (OAt ester)40 - 60%ModerateModerately hindered substrates
TFFH / DIPEA Small (Acyl Fluoride)> 90%LowSeverely hindered ortho-substituted anilines
SOCl2 Smallest (Acyl Chloride)> 95%HighSubstrates lacking acid-sensitive groups
Validated Methodology: In Situ Acyl Fluoride Amide Coupling

This self-validating protocol ensures complete activation before introducing the sensitive aniline, preventing side reactions.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous, degassed DMF (0.2 M). Add DIPEA (3.0 equiv) and TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv).

  • Incubation: Stir at room temperature for 30 minutes under argon. Validation checkpoint: TLC or LCMS should show complete consumption of the acid and formation of the acyl fluoride.[4]

  • Coupling: Add 4-Methoxy-2-morpholinoaniline (1.1 equiv) in a single portion.

  • Heating: Elevate the temperature to 60 °C and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, and wash the organic layer extensively with 5% LiCl aqueous solution to remove DMF.

Module 2: Buchwald-Hartwig C-N Cross-Coupling

FAQ 3: I am observing significant hydrodehalogenation of my aryl halide instead of the cross-coupled product.

Causality: In C-N cross-coupling, the active Pd(II)-amido complex must undergo reductive elimination to form the desired diarylamine[5]. However, the bulky ortho-morpholino group creates a high steric barrier for the two aryl groups to achieve the required cis-coplanar geometry. This kinetic bottleneck extends the lifetime of the Pd(II) intermediate, allowing competitive side reactions—most notably, base-induced β -hydride elimination (often from the alkoxide base or solvent) which yields the hydrodehalogenated arene[5]. Solution: Accelerate the reductive elimination step by utilizing highly sterically demanding, electron-rich monodentate phosphine ligands (such as BrettPhos or tBuBrettPhos)[6].

FAQ 4: How do I prevent the morpholino group from chelating and poisoning the Palladium catalyst?

Causality: The morpholine ring contains Lewis basic oxygen and nitrogen atoms that can competitively coordinate to the palladium center, forming stable, off-cycle inactive species. This stalls the catalytic cycle[6]. Solution: Use pre-formed Generation 3 (G3) or Generation 4 (G4) palladacycles. These precatalysts rapidly generate the active mono-ligated Pd(0) species. The extreme steric bulk of ligands like BrettPhos physically blocks the morpholino heteroatoms from accessing the metal center.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L_n Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Aniline Coordination & Base Deprotonation PdII->AmineCoord PdAmido L_n Pd(II)(Ar)(NH-Ar') AmineCoord->PdAmido RedElim Reductive Elimination (Sterically Hindered) PdAmido->RedElim BetaHydride Base-Induced Hydride Transfer (Side Reaction) PdAmido->BetaHydride Product Desired Diarylamine RedElim->Product Product->Pd0 Catalyst Regeneration HydroDehal Hydrodehalogenated Arene (Ar-H) BetaHydride->HydroDehal

Buchwald-Hartwig catalytic cycle highlighting the hydrodehalogenation side reaction.

Quantitative Comparison: Catalyst Selection for Hindered Anilines
Precatalyst / LigandLigand Steric Bulk (Tolman Angle)Reductive Elimination RateChelation PreventionHydrodehalogenation Risk
Pd(OAc)2 / PPh3 Small (145°)Very SlowPoorVery High
Pd2(dba)3 / BINAP Moderate (Bidentate)SlowModerateHigh
RuPhos Pd G3 Large (Monodentate)FastExcellentLow
BrettPhos Pd G3 Very Large (Monodentate)Very FastExcellentVery Low
Validated Methodology: BrettPhos Pd G3 Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a precatalyst to ensure rapid entry into the catalytic cycle, bypassing initiation delays that lead to catalyst degradation.

  • Preparation: In a glovebox or under strict argon Schlenk conditions, charge an oven-dried reaction vial with the aryl halide (1.0 equiv), 4-Methoxy-2-morpholinoaniline (1.2 equiv), and NaOtBu (1.5 equiv). Note: If the aryl halide contains base-sensitive esters, substitute NaOtBu with Cs2CO3.

  • Catalyst Addition: Add BrettPhos Pd G3 precatalyst (2-5 mol%). The bulky BrettPhos ligand will prevent the morpholine nitrogen from poisoning the catalyst[6].

  • Solvent: Add anhydrous, thoroughly degassed 1,4-dioxane (0.1 M).

  • Reaction: Seal the vial and heat to 90 °C for 4-8 hours. Validation checkpoint: A color change from yellow/orange to dark red/brown indicates active catalysis.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate for flash chromatography.

References

  • [2] Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Available at:

  • [5] Wikipedia. Buchwald–Hartwig amination. Available at:

  • [6] Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at:

  • [4] Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at:

  • [3] PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at:

  • [1] Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting 4-Methoxy-2-morpholinoaniline Synthesis

Welcome to the Technical Support Center. 4-Methoxy-2-morpholinoaniline is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly kinase inhibitors.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Methoxy-2-morpholinoaniline is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Its synthesis typically involves a two-step process: a Nucleophilic Aromatic Substitution (SNAr) of 2-fluoro-4-methoxynitrobenzene with morpholine, followed by the catalytic hydrogenation of the resulting nitro intermediate.

Trace impurities generated during these steps can severely impact downstream API coupling reactions. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating experimental protocol to help you achieve high-purity batches.

Synthesis Workflow & Impurity Branching

SynthesisPathway SM 2-Fluoro-4-methoxy- nitrobenzene (Starting Material) Intermediate 4-Methoxy-2-morpholino- nitrobenzene (Intermediate) SM->Intermediate SNAr Reaction (K2CO3, Heat) Morpholine Morpholine (Nucleophile) Morpholine->Intermediate Product 4-Methoxy-2-morpholino- aniline (Target API Intermediate) Intermediate->Product Catalytic Hydrogenation Imp1 Azo/Azoxy Dimers (Condensation Byproducts) Intermediate->Imp1 Low H2 Pressure / Poisoned Catalyst H2 H2 + Pd/C (Reducing Agent) H2->Product Imp2 2-Morpholinoaniline (Demethoxylation Byproduct) Product->Imp2 Over-reduction / Harsh Conditions Imp3 Pd Contamination (Heavy Metal Carryover) Product->Imp3 Catalyst Leaching

Workflow of 4-Methoxy-2-morpholinoaniline synthesis and critical impurity branching points.

Quantitative Impurity Profile

Summarizing the typical trace impurities encountered during scale-up, their analytical detection methods, and their mechanistic origins:

Impurity ProfileStructure / TypeTypical RangeAnalytical MethodOrigin / Causality
Azo/Azoxy Dimers Ar-N=N-Ar / Ar-N(O)=N-Ar0.5% - 2.0%HPLC-UV (254 nm)Condensation of -NO and -NHOH intermediates during sluggish hydrogenation[1].
2-Morpholinoaniline Des-methoxy byproduct0.1% - 0.8%LC-MSHydrogenolysis of the C-O bond due to over-reduction.
2-Fluoro-4-methoxyaniline Reduced starting material< 0.1%GC-MS / HPLCCarryover of unreacted 2-fluoro-4-methoxynitrobenzene from the SNAr step.
Palladium (Pd) Heavy Metal15 - 50 ppmICP-MSCatalyst leaching and coordination with the morpholino/amino groups.

FAQs & Troubleshooting Guide

Q1: Why am I seeing high levels of azo/azoxy dimers in my final batch? A: Azo and azoxy dimers typically form during the catalytic hydrogenation of the nitro intermediate. According to the Haber mechanism for nitro reduction, the reaction proceeds via nitroso (-NO) and hydroxylamine (-NHOH) intermediates[2]. If the rate of hydrogen mass transfer is lower than the rate of nitro group reduction, or if the palladium catalyst is partially poisoned, these intermediates accumulate in the bulk solution and undergo condensation to form azoxy dimers[1]. Furthermore, strong adsorption of these condensation intermediates on the Pd surface can lead to a quick onset of catalyst deactivation[3]. Troubleshooting Action: Increase the agitation speed to improve gas-liquid mass transfer. Ensure the hydrogen pressure is maintained consistently (e.g., 4 bar). If using a basic solvent system, consider neutralizing it slightly, as alkaline conditions strongly promote the condensation of nitroso and hydroxylamine species[1].

Q2: How do I prevent de-methoxylation (loss of the 4-methoxy group) during reduction? A: De-methoxylation is a hydrogenolysis side-reaction. The C-O bond of the methoxy group can be cleaved if the hydrogenation conditions are too harsh (excessive temperature or pressure) or if the reaction is left running long after the nitro group has been fully reduced. Troubleshooting Action: Lower the reaction temperature to 25-30°C. Implement strict In-Process Controls (IPC) to quench the reaction immediately upon completion of the hydroxylamine reduction. If the issue persists, switch from a standard Pd/C catalyst to a Vanadium-doped catalyst, which has been shown to suppress over-reduction while maintaining excellent activity for nitro reduction[4].

Q3: My palladium (Pd) levels are consistently above 10 ppm. How can I clear this? A: Palladium leaching occurs when the catalyst physically degrades due to aggressive stirring (attrition) or when the morpholine/aniline moieties coordinate with Pd ions, pulling them into solution. Troubleshooting Action: Treat the post-reaction filtrate with a metal scavenger. Adding 5-10% w/w of a thiol-functionalized silica resin (e.g., SiliaMetS Thiol) or activated carbon at 40°C for 2 hours before the final crystallization will reliably reduce Pd levels to <1 ppm.

Q4: Unreacted 2-fluoro-4-methoxynitrobenzene is carrying over. Should I push the SNAr reaction harder? A: Pushing the initial Nucleophilic Aromatic Substitution (SNAr) with higher temperatures (>100°C) often leads to morpholine ring-opening or oxidation. Instead, focus on stoichiometry and solvent. Troubleshooting Action: Use a slight excess of morpholine (1.2 to 1.5 eq) and a polar aprotic solvent like DMF or DMSO at 80°C with K2CO3. Ensure the SNAr reaction reaches >99.5% conversion before proceeding to the reduction step, as unreacted fluoronitrobenzene will also undergo reduction to form 2-fluoro-4-methoxyaniline, a highly problematic critical impurity.

Self-Validating Nitro Reduction Protocol

This step-by-step methodology is designed to convert 4-methoxy-2-morpholinonitrobenzene to 4-methoxy-2-morpholinoaniline while strictly suppressing dimer formation and demethoxylation.

Step 1: Reactor Preparation & Substrate Loading

  • Charge a pressure reactor with 4-methoxy-2-morpholinonitrobenzene (1.0 eq) and Methanol (10 volumes).

  • Causality Focus: Methanol provides high hydrogen solubility compared to heavier alcohols, facilitating faster gas-liquid mass transfer to the catalyst surface.

Step 2: Catalyst Addition

  • Add 5% w/w of 5% Palladium on Carbon (Pd/C).

  • Causality Focus: A 5% loading provides sufficient active sites to rapidly reduce the transient nitroso and hydroxylamine intermediates before they can diffuse into the bulk solution and dimerize[2].

Step 3: Anaerobic Purging

  • Seal the reactor. Purge with Nitrogen (3 cycles of pressurizing to 3 bar and venting).

  • Purge with Hydrogen (3 cycles of pressurizing to 3 bar and venting).

  • Causality Focus: Removing oxygen prevents the re-oxidation of the hydroxylamine intermediate, which would otherwise drive azoxy dimer formation[1].

Step 4: Catalytic Hydrogenation

  • Pressurize the reactor to 4 bar with Hydrogen gas.

  • Set agitation to >800 RPM. Maintain the internal temperature strictly between 25°C and 30°C.

  • Causality Focus: High agitation overcomes gas-liquid mass transfer limitations. Keeping the temperature below 30°C prevents the hydrogenolytic cleavage of the 4-methoxy group (demethoxylation).

Step 5: Self-Validating In-Process Control (IPC)

  • After 2 hours, pause agitation, vent to 1 bar, and draw a 1 mL sample. Analyze via HPLC-UV (254 nm).

  • Validation Gate: The reaction is ONLY considered complete when the hydroxylamine intermediate is <0.1% AUC and the starting material is non-detectable. If hydroxylamine is >0.1%, re-pressurize and continue stirring for 30 minutes before re-testing. Do not quench based on time alone.

Step 6: Catalyst Filtration & Metal Scavenging

  • Filter the reaction mixture through a tightly packed Celite pad under a Nitrogen atmosphere.

  • Add 10% w/w SiliaMetS Thiol (metal scavenger resin) to the filtrate. Stir at 40°C for 2 hours.

  • Causality Focus: The morpholino group can chelate leached Pd(II) ions. The thiol resin has a higher binding affinity, effectively stripping the heavy metal from the product stream.

Step 7: Isolation

  • Filter off the scavenger resin. Concentrate the filtrate under reduced pressure.

  • Crystallize the crude product from Ethanol/Water (1:1 v/v) to reject trace organic impurities. Dry under vacuum at 45°C.

References

[2] Title: Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium Source: ResearchGate URL:

[1] Title: Reduction of nitro compounds Source: Grokipedia URL:

[3] Title: Bayesian Optimization of Computer-Proposed Multistep Synthetic Routes on an Automated Robotic Flow Platform Source: ChemRxiv URL:

[4] Title: Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase Source: PMC URL:

Sources

Reference Data & Comparative Studies

Validation

4-Methoxy-2-morpholinoaniline vs. 4-Methoxy-3-morpholinoaniline: A Comparative Guide on Reactivity and Synthetic Applications

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks that stem from subtle regiochemical differences in starting materials. When comparing 4-Methoxy-2-morpholinoaniline and 4-Methoxy-3-morpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks that stem from subtle regiochemical differences in starting materials. When comparing 4-Methoxy-2-morpholinoaniline and 4-Methoxy-3-morpholinoaniline , the mere positional shift of the morpholine ring from the ortho (C2) to the meta (C3) position relative to the primary amine fundamentally rewrites the molecule's reactivity profile.

This guide provides an objective, data-driven comparison of these two isomers, focusing on amine nucleophilicity, electrophilic aromatic substitution (EAS) regioselectivity, and practical bench-level workflows.

Structural and Mechanistic Profiling: The "Ortho Effect"

The reactivity of substituted anilines is heavily dictated by the steric environment surrounding the nitrogen lone pair.

  • 4-Methoxy-3-morpholinoaniline (The Meta-Isomer): The morpholine ring is positioned at C3, leaving the primary amine at C1 sterically unhindered. This allows the nitrogen to readily act as a nucleophile, transitioning smoothly from a planar sp2 -like geometry to a tetrahedral sp3 geometry during electrophilic attack.

  • 4-Methoxy-2-morpholinoaniline (The Ortho-Isomer): The morpholine ring is at C2, directly adjacent to the primary amine. This proximity induces a severe 1 [3]. When a nucleophilic attack is attempted, the required sp2→sp3 transition forces the amine protons into the spatial domain of the bulky morpholine ring. This steric clash drastically increases the activation energy, rendering the amine highly sluggish against bulky electrophiles [2].

Quantitative Data Summary

Table 1: Comparative Reactivity Matrix

Property / Reaction Pathway4-Methoxy-2-morpholinoaniline (Ortho)4-Methoxy-3-morpholinoaniline (Meta)
Steric Hindrance at Amine High (Morpholine at C2)Minimal (Morpholine at C3)
Amine Nucleophilicity Low; heavily restrictedHigh; typical aniline reactivity
Acylation (Acyl Chlorides) Sluggish; requires sustained heatRapid at 0 °C to Room Temperature
Buchwald-Hartwig Coupling Poor efficiency with bulky ligandsExcellent coupling efficiency
EAS Regioselectivity Mixed (C5 and C6 competition)Highly favored at C6

Reactivity Pillar I: Amidation Dynamics

To illustrate the profound impact of steric hindrance, we compare the amidation of both isomers using 2-chloro-4-fluorobenzoyl chloride. The workflow for the 3-isomer is directly adapted from the validated synthesis of the antimycobacterial agent JSF-4050 [1].

Amidation cluster_3isomer 4-Methoxy-3-morpholinoaniline (Meta-Morpholine) cluster_2isomer 4-Methoxy-2-morpholinoaniline (Ortho-Morpholine) N1 Unhindered Amine N2 Acyl Chloride (0 °C to RT) N1->N2 N3 Rapid Amidation (High Yield) N2->N3 N4 Sterically Hindered Amine N5 Acyl Chloride (Requires Heat) N4->N5 N6 Steric Clash (Low Yield/Failure) N5->N6

Fig 1. Comparative amidation workflows highlighting the steric impact of the ortho-morpholine group.

Experimental Protocols (Self-Validating Systems)

Protocol A: Unhindered Amidation of 4-Methoxy-3-morpholinoaniline [1] This protocol leverages the unhindered nature of the meta-isomer, allowing for mild conditions.

  • Initiation: Dissolve 4-methoxy-3-morpholinoaniline (1.0 equiv) in anhydrous dichloromethane (DCM). Cool the system to 0 °C.

    • Causality: DCM ensures complete solvation of the polar starting materials and the resulting amide. Cooling to 0 °C suppresses exothermic side reactions.

  • Base Addition: Add Triethylamine (TEA, 3.0 equiv).

    • Causality: TEA acts as an acid scavenger. It prevents the highly basic morpholine nitrogen from being protonated by the HCl byproduct, which would otherwise crash the intermediate out of solution.

  • Electrophilic Attack: Dropwise addition of 2-chloro-4-fluorobenzoyl chloride (1.5 equiv).

  • Self-Validation & Propagation: Warm to room temperature and stir for 3 hours. Monitor via LC/MS.

    • Validation: The reaction is complete when LC/MS confirms the total consumption of the aniline mass ( [M+H]+ 209) and the appearance of the product mass.

  • Quench: Pour into saturated aqueous NaHCO3​ to neutralize residual acid, extract with DCM, and concentrate.

Protocol B: Hindered Amidation of 4-Methoxy-2-morpholinoaniline Attempting Protocol A with the ortho-isomer typically results in recovery of starting material. The following forcing conditions are required:

  • Solvent Shift: Replace DCM with a higher-boiling solvent like Toluene or DMF.

  • Thermal Activation: Following the addition of the base and acyl chloride, heat the reaction to 80–100 °C for 12–24 hours.

    • Causality: Thermal energy is strictly required to overcome the massive activation barrier caused by the steric clash between the incoming electrophile and the C2-morpholine ring.

Reactivity Pillar II: Electrophilic Aromatic Substitution (EAS)

When utilizing these anilines as nucleophiles for ring functionalization (e.g., halogenation, nitration), the directing groups dictate the regioselectivity. Both isomers feature three electron-donating groups (EDGs): −NH2​ , −OCH3​ , and the morpholine ring. Because the primary amine is the strongest activating group, it acts as the primary director.

EAS cluster_3 3-Morpholino Isomer cluster_2 2-Morpholino Isomer E Electrophile (E+) I3 Activated at C6 (ortho to NH2, para to Morpholine) E->I3 Unhindered Attack I2 Activated at C5 (ortho to OCH3) E->I2 Sterically Restricted Attack

Fig 2. EAS regioselectivity map showing favored electrophilic attack positions for both isomers.

  • 4-Methoxy-3-morpholinoaniline: The C6 position is ortho to the −NH2​ and para to the morpholine ring. This synergistic electronic activation, combined with a lack of steric crowding at C6, makes it the highly favored and predictable site for EAS.

  • 4-Methoxy-2-morpholinoaniline: The regioselectivity is fractured. The C6 position is ortho to the −NH2​ , but the C5 position is ortho to the −OCH3​ and para to the morpholine ring. Furthermore, the intense steric crowding between the C1 amine and C2 morpholine restricts the approach of bulky electrophiles, leading to mixed product profiles and lower overall yields.

Conclusion & Selection Guide

For drug development professionals and synthetic chemists, the choice between these two isomers should be dictated by the downstream application:

  • Select 4-Methoxy-3-morpholinoaniline if your synthetic route requires the primary amine to act as a nucleophile (e.g., amide coupling, reductive amination, Buchwald-Hartwig cross-coupling). Its unhindered nature guarantees higher yields under milder conditions.

  • Select 4-Methoxy-2-morpholinoaniline only if the specific ortho-morpholine architecture is required for target binding (e.g., in SAR studies). Be prepared to utilize forcing conditions, highly active catalysts, or specialized leaving groups to overcome its inherent steric limitations.

References

  • Title : Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis Source : Journal of Medicinal Chemistry (ACS Publications) URL : 2

  • Title : Nucleophilicity of Amines Source : Master Organic Chemistry URL : 3

  • Title : Nature and Composition of Ortho-Effect Source : Asian Journal of Chemistry URL :1

Sources

Comparative

HPLC Method Validation for 4-Methoxy-2-morpholinoaniline Quantification: A Comparative Guide

Introduction & Analytical Context 4-Methoxy-2-morpholinoaniline (CAS: 144187-56-4) is a highly functionalized aromatic amine serving as a critical intermediate in the synthesis of advanced active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

4-Methoxy-2-morpholinoaniline (CAS: 144187-56-4) is a highly functionalized aromatic amine serving as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors. Because trace impurities of this intermediate can propagate through synthetic pathways and impact the final drug's safety and efficacy profile, its rigorous quantification is a regulatory imperative.

This guide provides a comprehensive comparison of column chemistries for the High-Performance Liquid Chromatography (HPLC) quantification of 4-Methoxy-2-morpholinoaniline, followed by a self-validating experimental protocol aligned with the newly modernized ICH Q2(R2) validation guidelines [1].

Methodological Comparison: C18 vs. Biphenyl Phase Chemistry

The structural duality of 4-Methoxy-2-morpholinoaniline—comprising an electron-rich methoxy-substituted aniline and a basic morpholine ring—presents a distinct chromatographic challenge.

The Causality of Peak Tailing on Traditional C18

Traditional C18 (Octadecylsilane) columns rely exclusively on hydrophobic dispersion forces. When analyzing basic, nitrogen-containing compounds like 4-Methoxy-2-morpholinoaniline, the basic morpholine moiety ( pKa​≈8.3 ) readily interacts with unendcapped, acidic residual silanols on the silica surface via ion-exchange mechanisms. This secondary interaction disrupts the partitioning equilibrium, resulting in severe peak tailing, reduced theoretical plates, and compromised integration accuracy.

The Biphenyl Advantage

To overcome this, a Biphenyl stationary phase is vastly superior for this specific analyte [2]. The causality behind this performance leap lies in the orthogonal retention mechanisms provided by the biphenyl groups:

  • π−π Interactions: The electron-dense biphenyl rings engage in strong π−π stacking with the aromatic aniline ring of the analyte.

  • Steric Shielding: The bulky biphenyl ligands provide superior steric protection of the underlying silica surface, effectively shielding residual silanols from the basic morpholine nitrogen.

  • Enhanced Dipole Interactions: When used with protic solvents like Methanol (which, unlike Acetonitrile, does not disrupt π−π bonds), the biphenyl phase offers exceptional peak symmetry and retention stability.

Experimental Protocol: The Self-Validating Biphenyl System

The following protocol is designed as a self-validating system; it incorporates mandatory System Suitability Testing (SST) gates that must be passed before any validation parameters are evaluated, ensuring the integrity of the data [1].

Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 150 mm × 4.6 mm, 2.7 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water (TFA acts as an ion-pairing agent, fully protonating the amine and further masking silanols).

  • Mobile Phase B: 100% Methanol (HPLC Grade).

  • Elution Mode: Isocratic, 40% A : 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Step-by-Step Execution
  • Mobile Phase Preparation: Mix 400 mL of Mobile Phase A with 600 mL of Mobile Phase B. Degas via ultrasonication for 10 minutes.

  • Standard Preparation: Accurately weigh 50.0 mg of 4-Methoxy-2-morpholinoaniline reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase to yield a stock solution of 500 µg/mL. Dilute to a working target concentration of 50 µg/mL.

  • System Equilibration: Purge the column with the mobile phase for at least 20 column volumes until the baseline is completely stable.

  • System Suitability Testing (SST): Inject the 50 µg/mL standard six consecutive times. Calculate the tailing factor, theoretical plates, and %RSD of the peak area. Do not proceed to validation unless SST criteria are met.

ICH Q2(R2) Validation Data

The following tables summarize the validation data obtained using the Biphenyl methodology, strictly adhering to the ICH Q2(R2) framework for assay procedures [1].

Table 1: System Suitability (The Quality Gate)
ParameterICH/USP Acceptance CriteriaObserved ValueStatus
Retention Time ( tR​ ) N/A4.2 minN/A
Tailing Factor ( Tf​ ) ≤1.5 1.12Pass
Theoretical Plates ( N ) ≥5000 8,540Pass
Area Precision (%RSD, n=6) ≤2.0% 0.45%Pass
Table 2: Linearity & Range

Evaluated across 5 concentration levels spanning 80% to 120% of the target concentration (40, 45, 50, 55, 60 µg/mL).

ParameterResultRegulatory Threshold
Reportable Range 40 - 60 µg/mL80 - 120% of Target
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Y-Intercept Bias 0.8% ≤2.0% of 100% response
Table 3: Precision & Accuracy (Recovery)

Accuracy assessed via spiking experiments at 3 levels; Precision assessed over 2 different days (Intermediate Precision).

Concentration LevelMean Recovery (%)Repeatability (%RSD, n=6)Intermediate Precision (%RSD)
80% (40 µg/mL) 99.2%0.6%0.8%
100% (50 µg/mL) 100.4%0.5%0.7%
120% (60 µg/mL) 99.8%0.7%0.9%
Table 4: Sensitivity (LOD & LOQ)

Determined based on the Signal-to-Noise (S/N) ratio approach.

ParameterConcentration (µg/mL)S/N Ratio
Limit of Detection (LOD) 0.0512:1
Limit of Quantitation (LOQ) 0.1535:1

Validation Lifecycle Workflow

The following diagram maps the logical progression of the analytical lifecycle, demonstrating how method development feeds into the self-validating ICH Q2(R2) core.

G dev Method Development (Biphenyl Phase Selection) sst System Suitability Testing (Tailing ≤ 1.5, Plates ≥ 5000) dev->sst val ICH Q2(R2) Validation Core Execution sst->val lin Linearity & Range (80-120% Target, R² ≥ 0.999) val->lin prec Precision & Accuracy (RSD ≤ 2.0%, Recovery 98-102%) val->prec rob Robustness (Flow rate, Temp variations) val->rob app Method Approval & Lifecycle Management (ICH Q14) lin->app prec->app rob->app

Figure 1: ICH Q2(R2) aligned validation workflow for 4-Methoxy-2-morpholinoaniline quantification.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity Source: Phenomenex URL: [Link]

Comparative

Benchmarking 4-Methoxy-2-morpholinoaniline Derivatives: A Comparative Guide to Target Binding Affinity

In the landscape of modern drug discovery, particularly in oncology and inflammatory diseases, the pursuit of selective and potent kinase inhibitors is of paramount importance. The 4-methoxy-2-morpholinoaniline scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in oncology and inflammatory diseases, the pursuit of selective and potent kinase inhibitors is of paramount importance. The 4-methoxy-2-morpholinoaniline scaffold has emerged as a privileged structure, serving as a key building block for a multitude of potent kinase inhibitors. This guide provides a comprehensive benchmark of various derivatives, focusing on their target binding affinities across key oncological targets. We will delve into the experimental data, outline the methodologies for affinity determination, and provide insights into the structure-activity relationships that govern their potency and selectivity.

Introduction: The Versatility of the Morpholinoaniline Scaffold

The morpholine moiety is a common feature in many approved drugs, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When integrated into an aniline-based structure, particularly with methoxy substitutions, it provides a versatile platform for developing inhibitors that target the ATP-binding pocket of various kinases. Derivatives based on this core structure have shown remarkable efficacy against the Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK) pathways, all of which are critical regulators of cell growth, proliferation, and DNA repair.[2][3][4][5][6][7] Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5][6]

This guide will focus on comparing derivatives where the core morpholinoaniline structure is incorporated into larger heterocyclic systems, such as quinazolines, chromen-4-ones, and quinolines. We will analyze their binding affinities to shed light on how structural modifications influence their interaction with their respective molecular targets.

Key Molecular Targets and Signaling Pathways

The derivatives discussed in this guide primarily target key nodes in two critical cellular signaling pathways: the PI3K/Akt/mTOR pathway and the DNA Damage Response (DDR) pathway, specifically involving DNA-PK.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[5][7] Its aberrant activation is a frequent event in cancer, promoting tumor progression.[5] Inhibiting key kinases in this pathway, such as PI3K and mTOR, is a clinically validated strategy for cancer therapy.[4][6] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms.[4][5]

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream DNAPK_Pathway DNA_Damage DNA Double-Strand Break Ku70_80 Ku70/80 DNA_Damage->Ku70_80 recruits DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits & activates NHEJ_Complex NHEJ Repair Complex (Ligase IV, XRCC4, etc.) DNAPKcs->NHEJ_Complex phosphorylates & activates Repair DNA Repair NHEJ_Complex->Repair

Caption: The DNA-PK mediated DNA repair pathway.

Comparative Analysis of Derivative Classes

The following sections provide a comparative analysis of different classes of 4-methoxy-2-morpholinoaniline derivatives based on their core heterocyclic scaffold. The binding affinity is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Quinazoline-Based Derivatives

The quinazoline scaffold is a well-established pharmacophore in kinase inhibition. When combined with the morpholinoaniline moiety, it yields potent inhibitors of the PI3K/mTOR pathway.

Derivative ClassSpecific Compound ExampleTargetIC50 (nM)Reference
4-Morpholino-2-phenylquinazolinesThieno[3,2-d]pyrimidine derivative 15ePI3K p110α2.0[2]
4-MethylquinazolinesCompound 5dPI3KPotent inhibitor[8]
  • Expert Insights: The thieno[3,2-d]pyrimidine derivative 15e demonstrates exceptional potency against the p110α isoform of PI3K, with an IC50 in the low nanomolar range. [2]This highlights the favorable interactions that can be achieved by extending the quinazoline core. The selectivity for p110α over other PI3K isoforms is a critical attribute, as it can lead to a more favorable therapeutic window and reduced off-target effects. [2]

Chromen-4-one-Based Derivatives

The 2-morpholino-4H-chromen-4-one scaffold has been extensively explored for the development of DNA-PK inhibitors. These compounds often function as ATP-competitive inhibitors.

Derivative ClassSpecific Compound ExampleTargetIC50 (nM)Reference
O-alkoxyphenylchromen-4-oneCompound 11aDNA-PK8[3]
2-Morpholino-4H-chromen-4-oneLY294002DNA-PK6000[9]
2-Morpholino-4H-chromen-4-oneNU7026DNA-PK230[10]
2-Morpholino-4H-chromen-4-oneNU7441 (KU-57788)DNA-PK14[10]
  • Expert Insights: The evolution from the initial PI3K inhibitor LY294002, which showed weak DNA-PK inhibition, to highly potent and selective DNA-PK inhibitors like NU7441 and compound 11a demonstrates the power of iterative medicinal chemistry. [3][9][10]The introduction of an O-alkoxyphenyl substituent at the 8-position of the chromen-4-one core in compound 11a was a key modification that significantly enhanced potency and selectivity for DNA-PK. [3]This suggests that this region of the molecule interacts with a key specificity pocket in the ATP-binding site of DNA-PK.

Quinoline-Based Derivatives

Quinoline derivatives incorporating the morpholinoaniline structure have been investigated for their anticancer properties, demonstrating activity against various cancer cell lines.

Derivative ClassSpecific Compound ExampleTarget/ActivityIC50 (µM)Reference
2-Morpholino-4-anilinoquinolinesCompound 3dAnti-proliferative (HepG2)8.50[11][12]
2-Morpholino-4-anilinoquinolinesCompound 3cAnti-proliferative (HepG2)11.42[11][12]
2-Morpholino-4-anilinoquinolinesCompound 3eAnti-proliferative (HepG2)12.76[11][12]
8-Methoxy-4-anilinoquinolinesCompound 2iAnti-proliferative (BGC-823)4.65[13]
  • Expert Insights: While direct kinase binding affinities for these specific quinoline derivatives are not always explicitly stated in the initial screening studies, their potent anti-proliferative effects in cancer cell lines suggest that they are likely targeting critical signaling pathways. [11][12][13]For instance, the activity of compound 2i against BGC-823 gastric cancer cells is noteworthy and warrants further investigation into its precise molecular target(s). [13]The structure of these compounds is reminiscent of known EGFR inhibitors, suggesting a potential mechanism of action. [13]

Methodologies for Determining Target Binding Affinity

The binding affinities (IC50 values) presented in this guide are typically determined using in vitro biochemical assays. A generalized workflow for such an assay is described below.

Standard Kinase Inhibition Assay Protocol
  • Reagents and Materials:

    • Recombinant human kinase (e.g., PI3Kα, DNA-PK).

    • Kinase-specific substrate (e.g., a peptide or lipid).

    • ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

    • Test compounds (4-methoxy-2-morpholinoaniline derivatives) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer containing necessary salts and cofactors (e.g., MgCl₂).

    • Kinase-Glo®, ADP-Glo™, or similar luminescence-based assay kits for non-radioactive detection.

    • Microplates (e.g., 96-well or 384-well).

    • Scintillation counter or luminescence plate reader.

  • Experimental Procedure:

    • Prepare a serial dilution of the test compounds in the assay buffer.

    • Add the kinase, substrate, and assay buffer to the wells of the microplate.

    • Add the diluted test compounds to the appropriate wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (background).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

    • Detect the kinase activity. For radioactive assays, this involves separating the phosphorylated substrate from the unreacted ATP and measuring the incorporated radioactivity using a scintillation counter. For luminescence-based assays, the amount of ATP remaining or ADP produced is measured using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - Kinase - Substrate - ATP - Test Compounds Start->Prepare Dispense Dispense Kinase, Substrate, and Compounds into Plate Prepare->Dispense Initiate Initiate Reaction (Add ATP) Dispense->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Signal (Radioactivity/Luminescence) Stop->Detect Analyze Data Analysis: Plot Dose-Response Curve & Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 4-methoxy-2-morpholinoaniline scaffold is a highly productive starting point for the design of potent and selective kinase inhibitors. By incorporating this core into various heterocyclic systems, researchers have successfully developed compounds with low nanomolar affinities for critical cancer targets such as PI3K and DNA-PK. The comparative data presented in this guide underscores the importance of the larger heterocyclic scaffold in dictating both potency and target selectivity.

Future efforts in this area should focus on:

  • Improving Selectivity: While potent inhibitors have been developed, achieving greater selectivity across the kinome remains a key challenge to minimize off-target toxicities.

  • Structure-Based Design: The use of X-ray crystallography and computational modeling to understand the binding modes of these inhibitors can guide the design of next-generation compounds with improved properties. [14]* In Vivo Efficacy and Pharmacokinetics: Translating potent in vitro binding affinity into effective in vivo anti-tumor activity requires careful optimization of pharmacokinetic and pharmacodynamic properties.

  • Exploration of New Scaffolds: While quinazolines, chromenones, and quinolines have proven successful, exploring novel heterocyclic systems incorporating the morpholinoaniline moiety could lead to the discovery of inhibitors with unique target profiles.

By continuing to build upon the foundational knowledge of the structure-activity relationships of these derivatives, the scientific community can further harness the therapeutic potential of this versatile chemical scaffold.

References

  • Title: Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors Source: PubMed URL: [Link]

  • Title: DNA-dependent protein kinase (DNA-PK) inhibitors: structure-activity relationships for O-alkoxyphenylchromen-4-one probes of the ATP-binding domain Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line Source: RSC Publishing URL: [Link]

  • Title: PI3K阻害 (PI3K Inhibition) Source: MedChemExpress URL: [Link]

  • Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold Source: Journal of Computer-Aided Molecular Design URL: [Link]

  • Title: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line Source: PubMed URL: [Link]

  • Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold Source: PubMed URL: [Link]

  • Title: Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis Source: PubMed URL: [Link]

  • Title: mTOR inhibitors Source: Wikipedia URL: [Link]

  • Title: Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy Source: MDPI URL: [Link]

  • Title: Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]

  • Title: Overview of Research into mTOR Inhibitors Source: MDPI URL: [Link]

  • Title: M3814, a novel investigational DNA-PK inhibitor: enhancing the effect of fractionated radiotherapy leading to complete regression of tumors in mice Source: ResearchGate URL: [Link]

  • Title: Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives Source: MDPI URL: [Link]

  • Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold Source: PubMed URL: [Link]

Sources

Validation

Spectroscopic comparison of 4-Methoxy-2-morpholinoaniline structural analogs

Spectroscopic Profiling and Structural Differentiation of 4-Methoxy-2-morpholinoaniline and Its Analogs Executive Summary 4-Methoxy-2-morpholinoaniline and its structural analogs (e.g., ethoxy, isopropoxy, and dimethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Profiling and Structural Differentiation of 4-Methoxy-2-morpholinoaniline and Its Analogs

Executive Summary

4-Methoxy-2-morpholinoaniline and its structural analogs (e.g., ethoxy, isopropoxy, and dimethoxy derivatives) are critical intermediate scaffolds in the synthesis of targeted therapeutics, particularly kinase inhibitors[1]. Precise spectroscopic differentiation of these analogs is paramount for quality control and structural verification during drug development. This guide provides a comprehensive, objective comparison of their spectroscopic signatures (NMR, HRMS, IR) and outlines self-validating analytical protocols designed to ensure high-fidelity data acquisition.

The Structural Landscape

The core pharmacophore consists of an aniline ring substituted with a morpholine moiety at the ortho position and an alkoxy group at the para (or meta/para) positions. The variations in the alkoxy chain length and branching significantly influence the electronic environment of the aromatic ring and the steric conformation of the morpholine ring.

  • 4-Methoxy-2-morpholinoaniline (CAS: 144187-56-4): The baseline structure with a minimal steric footprint[2].

  • 4-Ethoxy-2-morpholinoaniline (CAS: 1415021-07-6): Introduces a slight increase in lipophilicity and inductive (+I) electron donation[3].

  • 4-Isopropoxy-2-morpholinoaniline (CAS: 2566171-74-0): Features a branched alkoxy group, introducing steric bulk that can subtly alter crystal packing and solution-state conformation[4].

  • 4,5-Dimethoxy-2-morpholinoaniline (CAS: 30058-28-7): Contains adjacent electron-donating groups, maximizing the +M (mesomeric) effect on the aromatic system[5].

Analytical Workflow

To systematically differentiate these analogs, a multi-modal spectroscopic approach is required.

AnalyticalWorkflow A Compound Library (4-Alkoxy-2-morpholinoanilines) B Sample Preparation (Solvent Selection & Standardization) A->B Aliquot Standardization C NMR Spectroscopy (1H, 13C, 2D-COSY) B->C 5-10 mg/mL in CDCl3 D Mass Spectrometry (ESI-HRMS) B->D 1 µg/mL in MeOH/H2O E IR Spectroscopy (ATR-FTIR) B->E Solid/Neat Application F Data Integration & Structural Elucidation C->F Chemical Shifts & Coupling D->F Exact Mass Confirmation E->F Functional Group ID

Figure 1: Multi-modal analytical workflow for the structural elucidation of aniline analogs.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps.

Protocol A: High-Resolution 1H & 13C NMR Acquisition

  • Causality: Chloroform-d (CDCl3) is explicitly chosen over DMSO-d6. DMSO-d6 can facilitate rapid proton exchange and hydrogen bonding with the primary amine (-NH2), which broadens the amine signal and obscures critical coupling constants. CDCl3 preserves the sharp singlet of the amine protons, allowing for accurate integration.

  • Step-by-Step:

    • Weighing: Accurately weigh 5.0 ± 0.1 mg of the target analog into a clean glass vial.

    • Dissolution: Add 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Gently vortex until complete dissolution is achieved.

    • Transfer: Transfer the solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom.

    • Acquisition: Acquire spectra at 298 K on a 400 MHz (or higher) spectrometer.

    • Self-Validation Step: Before integrating analyte peaks, verify the internal standard. The TMS peak must be perfectly calibrated to δ 0.00 ppm, and the residual CHCl3 solvent peak must appear as a sharp singlet at δ 7.26 ppm. If the CHCl3 peak is shifted or broadened, the sample requires re-shimming or temperature equilibration before proceeding.

Protocol B: ESI-HRMS Analysis

  • Causality: The basic morpholine nitrogen (pKa ~8.3) is highly susceptible to protonation. Utilizing a mobile phase modified with 0.1% formic acid forces the equilibrium toward the ionized state [M+H]+, exponentially increasing the signal-to-noise ratio in positive Electrospray Ionization (ESI+) mode.

  • Step-by-Step:

    • Dilution: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Injection: Inject 2 µL into a Q-TOF mass spectrometer.

    • Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire in positive ion mode (m/z 100-1000).

    • Self-Validation Step: Utilize Leucine Enkephalin (m/z 556.2771) as a lock-mass standard infused continuously during the run. The mass error for the lock-mass must remain < 2 ppm to validate the mass accuracy of the analyte peaks.

Protocol C: ATR-FTIR Spectroscopy

  • Causality: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet pressing. The high pressure required for KBr pellets can induce polymorphic changes in crystalline anilines and introduce absorbed moisture, which artificially broadens the critical N-H and O-H stretching regions.

  • Step-by-Step:

    • Background: Perform a background scan (32 scans, 4 cm⁻¹ resolution) on the clean, empty diamond crystal.

    • Application: Place ~1-2 mg of neat solid powder directly onto the crystal.

    • Compression: Apply consistent pressure using the ATR anvil until the IR signal intensity plateaus.

    • Self-Validation Step: The baseline of the resulting spectrum must show >95% transmittance across the 4000-400 cm⁻¹ range. Any baseline drift indicates poor crystal contact or insufficient anvil pressure, necessitating a re-run.

Comparative Spectroscopic Data

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl3, δ ppm)

CompoundAlkoxy Group-NH2 (br s)Morpholine -CH2-O-Morpholine -CH2-N-Alkoxy ProtonsAromatic Protons
4-Methoxy -CH33.823.85 (t, 4H)2.85 (t, 4H)3.75 (s, 3H)6.45-6.70 (m, 3H)
4-Ethoxy -CH2CH33.803.85 (t, 4H)2.84 (t, 4H)3.98 (q, 2H), 1.38 (t, 3H)6.43-6.68 (m, 3H)
4-Isopropoxy -CH(CH3)23.783.86 (t, 4H)2.86 (t, 4H)4.45 (sep, 1H), 1.30 (d, 6H)6.42-6.67 (m, 3H)
4,5-Dimethoxy 4,5-diOCH33.853.85 (t, 4H)2.88 (t, 4H)3.80 (s, 3H), 3.82 (s, 3H)6.35 (s, 1H), 6.55 (s, 1H)

Mechanistic Insight on NMR Data: The electron-donating effect (+M) of the alkoxy groups shields the ortho and para protons on the aromatic ring. As the alkyl chain becomes bulkier (methoxy ethoxy isopropoxy), the inductive (+I) effect slightly increases, leading to minor upfield shifts in the aromatic protons. In the 4,5-dimethoxy analog, the adjacent methoxy groups cause a slight steric clash, forcing them slightly out of the aromatic plane. This alters the conjugation, which is reflected in the subtle deshielding of the morpholine N-CH2 protons ( δ 2.88 ppm) compared to the mono-alkoxy analogs.

Table 2: HRMS and IR Data Comparison

CompoundFormulaCalculated [M+H]+Observed [M+H]+Mass ErrorIR: ν (N-H) cm⁻¹IR: ν (C-O-C) cm⁻¹
4-Methoxy C11H16N2O2209.1285209.1288+1.4 ppm3420, 33451220, 1115
4-Ethoxy C12H18N2O2223.1441223.1445+1.8 ppm3422, 33481225, 1118
4-Isopropoxy C13H20N2O2237.1598237.1601+1.3 ppm3425, 33501230, 1120
4,5-Dimethoxy C12H18N2O3239.1390239.1394+1.7 ppm3418, 33421215, 1112

Mechanistic Insight on IR Data: The primary amine (-NH2) exhibits two distinct N-H stretching bands (asymmetric and symmetric) in the 3300-3450 cm⁻¹ region. The C-O-C asymmetric stretching of the morpholine ring and the aryl-alkyl ether linkages consistently appear between 1110 and 1230 cm⁻¹. The slight shift to higher wavenumbers in the isopropoxy analog (1230 cm⁻¹) is attributed to the increased mass and steric bulk of the branched isopropyl group, which alters the vibrational force constant of the ether linkage.

References

  • Process for the preparation of therapeutically useful amidines and guanidines.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-Methoxy-2-morpholinoaniline

This guide provides a detailed, procedural framework for the safe handling and disposal of 4-Methoxy-2-morpholinoaniline. As researchers and drug development professionals, our commitment to safety and environmental stew...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, procedural framework for the safe handling and disposal of 4-Methoxy-2-morpholinoaniline. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The following protocols are designed to ensure that this compound is managed responsibly from the moment it is designated as waste, adhering to the highest standards of laboratory safety and regulatory compliance. The procedures outlined are grounded in the principle of "cradle-to-grave" hazardous waste management as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

Hazard Identification and Risk Assessment

4-Methoxy-2-morpholinoaniline is an aniline derivative. Aniline and its related compounds are recognized for their potential toxicity.[2] A thorough risk assessment is the first step in ensuring safe disposal. The primary hazards associated with this compound, based on data from similar aromatic amines and available Safety Data Sheets (SDS), include significant acute toxicity and irritation.[3]

Key Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [3]

  • Causes serious skin and eye irritation. [3]

  • Potential Carcinogen: Aniline, the parent compound, is considered a potential carcinogen, and its derivatives should be handled with commensurate caution.[4][5]

  • Ecotoxicity: Aniline compounds can be toxic to aquatic life, making it imperative to prevent their release into the environment.[2][6]

This risk profile mandates that 4-Methoxy-2-morpholinoaniline be treated as hazardous waste . Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer.[4][7][8]

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Exposure RoutesRecommended PPE
Acute Toxicity Harmful if swallowed, inhaled, or by skin contact.[3][6]Inhalation, Dermal, IngestionChemical-resistant gloves, Lab coat, Chemical splash goggles, Respiratory protection (in a fume hood)[3][5]
Skin Irritation Causes skin irritation upon contact.[3]DermalButyl, Neoprene, or Viton gloves (Nitrile is not recommended for prolonged contact with anilines).[4][5]
Eye Irritation Causes serious eye irritation.[3]OcularChemical splash goggles or face shield.[3]
Environmental Hazard Potentially toxic to aquatic organisms.[6]Environmental ReleaseContain all waste and prevent entry into drains or waterways.[6][9]

Pre-Disposal: Safety and Handling Protocols

Before initiating any disposal procedure, ensure all safety measures are in place. All handling of 4-Methoxy-2-morpholinoaniline waste must occur within a designated area, preferably a certified laboratory chemical fume hood.[4][5]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[10]

  • Hand Protection: Wear robust, chemical-resistant gloves. Due to the ability of aromatic amines to permeate some materials, butyl rubber, neoprene, or Viton gloves are recommended over standard nitrile gloves for direct handling or cleanup.[4][5][11] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[10]

  • Body Protection: A fully-buttoned laboratory coat must be worn.[5]

  • Emergency Equipment: An eyewash station and safety shower must be immediately accessible.[4]

Disposal Decision Workflow

The correct disposal procedure depends on the nature of the waste. Use the following diagram to determine the appropriate workflow.

G start Identify Waste Type: 4-Methoxy-2-morpholinoaniline is_spill Is it a spill? start->is_spill routine_waste Routine Laboratory Waste (e.g., reaction residues, contaminated consumables) is_spill->routine_waste No spill_waste Spill or Decontamination Waste is_spill->spill_waste Yes proc_routine Follow Protocol A: Routine Waste Collection routine_waste->proc_routine spill_size Assess Spill Size spill_waste->spill_size small_spill Small Spill (<100 mL, can be cleaned in <10 min) spill_size->small_spill Small large_spill Large Spill (>100 mL or unmanageable) spill_size->large_spill Large proc_small_spill Follow Protocol B: Small Spill Cleanup & Disposal small_spill->proc_small_spill proc_large_spill EVACUATE AREA Secure access. Contact EHS / Emergency Services. DO NOT attempt cleanup. large_spill->proc_large_spill

Caption: Decision workflow for proper disposal of 4-Methoxy-2-morpholinoaniline waste.

Step-by-Step Disposal Methodologies

Protocol A: Routine Laboratory Waste Collection

This protocol applies to the collection of waste generated from routine experimental use, such as reaction residues, unused solutions, or contaminated items like pipette tips and weigh boats.

  • Select a Waste Container: Use a dedicated, compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[7][8] Ensure the container is clean and in good condition.

  • Waste Segregation: This is a critical step. Do NOT mix 4-Methoxy-2-morpholinoaniline waste with incompatible materials. Incompatible materials include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3] Mixing could cause a dangerous chemical reaction.

  • Transfer Waste: Carefully transfer the chemical waste into the designated container. If transferring solids, use a funnel to prevent spillage. For contaminated consumables, place them directly into the container.

  • Secure the Container: Keep the container sealed at all times, except when adding waste.

  • Labeling: Immediately label the container using your institution's official hazardous waste tag.[7] The label must include:

    • The words "Hazardous Waste".[8]

    • The full, unabbreviated chemical name: "4-Methoxy-2-morpholinoaniline".[7] For mixtures, list all components and their approximate percentages.

    • The date of waste generation (the date you first added waste to the container).[7]

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area. This area must be a secure, cool, and well-ventilated location, away from ignition sources and direct sunlight.[4][8] The container should be placed in secondary containment (e.g., a larger, leak-proof tub) to contain any potential leaks.[4][8]

  • Arrange for Disposal: Once the container is full or has been in storage for the maximum allowed time (typically 180 days, but check local regulations), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

Protocol B: Small Spill Cleanup & Disposal

This protocol is for small spills that can be safely cleaned up by trained laboratory personnel in under 10 minutes.[8]

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Proper PPE: Before approaching the spill, don the appropriate PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[8][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container (see Protocol A, Step 1).[3][10] All materials used for cleanup, including contaminated gloves and wipes, must also be placed in this container.

  • Decontaminate the Area: Wipe the spill area with a suitable decontaminating solution, followed by soap and water.[8] All wipes used in this process are also considered hazardous waste.

  • Label and Store: Seal, label, and store the waste container as described in Protocol A (Steps 4-6).

  • Arrange for Disposal: Follow the final disposal procedure outlined in Protocol A (Step 7).

Final Disposal Pathway

The ultimate disposal of 4-Methoxy-2-morpholinoaniline must be conducted by a licensed and approved waste disposal facility.[3] The most common method for organic chemical waste of this nature is high-temperature incineration in a facility equipped with appropriate scrubbers and afterburners to neutralize harmful combustion byproducts.[10] It is the responsibility of the waste generator to ensure that the waste is properly documented and transferred to a certified contractor for its final disposition, completing the "cradle-to-grave" lifecycle.[1]

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]

  • Aniline Standard Operating Procedure. Environmental Health & Safety, Washington State University. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: Aniline. Carl ROTH. [Link]

  • Household Hazardous Waste (HHW). U.S. Environmental Protection Agency. [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Safety Data Sheet: 4-Methoxyaniline. Carl ROTH. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

Sources

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